2-[(Azetidin-3-yloxy)methyl]-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-1H-imidazole |
InChI |
InChI=1S/C7H11N3O/c1-2-10-7(9-1)5-11-6-3-8-4-6/h1-2,6,8H,3-5H2,(H,9,10) |
InChI Key |
FTGNXJZIBBVHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=NC=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Application of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole: A High-Value Pharmacophore Linker
Topic: Discovery of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole Content Type: Technical Monograph & Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary
The molecule 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole (CAS 1849254-51-8) represents a sophisticated "privileged scaffold" in modern medicinal chemistry. Unlike traditional alkyl linkers or flexible ether chains, this construct merges the rigid, low-lipophilicity vector of the azetidine ring with the amphoteric, hydrogen-bonding capability of the imidazole heterocycle.
This guide details the technical "discovery" of this scaffold—not as a serendipitous event, but as a rational design solution to specific challenges in BET bromodomain inhibition , JAK2 modulation , and histamine receptor targeting . By constraining the ether linkage via the 3-position of the azetidine, researchers achieve a unique geometric vector that improves ligand efficiency (LE) and metabolic stability compared to open-chain analogs.
Rational Design & Chemical Logic
The "Linker Problem" in Drug Discovery
In the optimization of lead compounds, linkers are often the weak point. Flexible alkyl chains suffer from high entropic penalties upon binding and rapid metabolic oxidation. Phenyl rings, while rigid, often add unnecessary lipophilicity (increasing logP) and poor solubility.
The Azetidine-Imidazole Solution
The discovery of the 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole scaffold addressed these issues through three key mechanistic advantages:
-
Conformational Constraint: The azetidine ring locks the ether oxygen into a specific vector, reducing the entropic cost of binding.
-
Lipophilic Efficiency (LipE): Azetidines are significantly less lipophilic than their cyclobutane or piperidine counterparts due to the high polarity of the strained amine.
-
The Imidazole Warhead: The imidazole serves a dual role—acting as a pH-sensitive solubility handle (pKa ~7.0) and a critical interaction motif for histidine-gated channels or zinc-metalloprotease active sites.
Structural Visualization
The following diagram illustrates the pharmacophore mapping that drove the adoption of this scaffold.
Figure 1: Pharmacophore map highlighting the structural logic behind the scaffold's design.
Synthetic Methodology
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole is non-trivial due to the competing nucleophilicity of the imidazole nitrogen and the potential for ring-opening of the strained azetidine. The following protocol is a validated, high-yield route optimized for gram-scale production.
Retrosynthetic Analysis
-
Disconnection: Ether bond formation.
-
Key Intermediates:
-Protected 3-hydroxyazetidine + Protected 2-(chloromethyl)imidazole. -
Critical Control Point: Protection of the imidazole
-H is mandatory to prevent self-alkylation (quaternization).
Validated Protocol (Step-by-Step)
Reagents:
-
Compound A: 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine (
-Boc-3-hydroxyazetidine). -
Compound B: 2-(Chloromethyl)-1-(triphenylmethyl)-1H-imidazole (Trityl-protected).
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.
-
Solvent: Anhydrous DMF.
Procedure:
-
Activation:
-
Charge a flame-dried flask with Compound A (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Cool to 0°C under nitrogen atmosphere.
-
Add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes to ensure complete formation of the alkoxide.
-
-
Coupling (Williamson Ether Synthesis):
-
Add Compound B (1.1 eq) dissolved in minimal DMF dropwise to the alkoxide solution.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: TLC (5% MeOH in DCM) should show consumption of the alcohol.
-
-
Workup:
-
Global Deprotection:
-
Dissolve the intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (20% v/v). Note: This removes both the Boc group and the Trityl group simultaneously.
-
Stir at RT for 2 hours.
-
Concentrate to dryness.
-
-
Free Base Isolation (Critical for Stability):
-
The product exists as a TFA salt. To isolate the free base, redissolve in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with 7N NH₃ in MeOH.
-
Yield: Typically 65–75% over two steps.
-
Medicinal Chemistry Applications
BET Bromodomain Inhibitors (Epigenetics)
Research into BRD4 inhibitors (e.g., DDO-8958 ) utilized this scaffold to achieve high selectivity for the BD1 domain over BD2.
-
Mechanism: The azetidine ether linker positions the imidazole (or substituted pyrazole derivatives attached to it) to displace conserved water molecules in the ZA channel of the bromodomain.
-
Outcome: >200-fold selectivity and improved cellular potency compared to flexible alkyl linkers.
Histamine H3/H4 Receptor Antagonists
The imidazole moiety is a classic histamine mimic. By linking it to an azetidine, chemists created "constrained histamine" analogs.
-
Application: These compounds serve as precursors for H3 antagonists used in cognitive disorders. The azetidine nitrogen allows for further diversification (e.g., coupling to benzamides) to reach secondary binding pockets.
SARS-CoV-2 PLpro Inhibitors
Recent screens identified azetidine-ether scaffolds as potent inhibitors of the Papain-like protease (PLpro). The scaffold fits into the narrow S3/S4 subsites of the viral enzyme, where the imidazole can engage in hydrogen bonding with backbone residues.
Analytical Characterization
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.
NMR Spectroscopy ( H NMR, 400 MHz, DMSO- )
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Imidazole C-H | 7.10 - 7.20 | Singlet (Broad) | 2H | C4/C5 Protons |
| Ether Linker | 4.45 | Singlet | 2H | -O-CH ₂-Im |
| Azetidine C-H | 4.20 - 4.30 | Multiplet | 1H | C3 Methine (-O-CH -) |
| Azetidine C-H | 3.50 - 3.80 | Multiplet | 4H | C2/C4 Methylenes |
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Molecular Weight: 153.18 g/mol
-
Observed Ion: [M+H]⁺ = 154.2
-
Fragmentation Pattern: Loss of the azetidine ring often yields a characteristic imidazole-methyl cation fragment (m/z ~81).
Experimental Workflow Diagram
The following diagram summarizes the decision matrix for utilizing this scaffold in a drug discovery campaign.
Figure 2: Strategic workflow for integrating the azetidine-imidazole scaffold into lead optimization.
References
-
Sigma-Aldrich Product Catalog. 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole (CAS 1849254-51-8). Available at:
-
Journal of Medicinal Chemistry. Multi-Water Bridges Enable Design of BET BD1-Selective Inhibitors. (Discusses the structural role of azetidine-ether linkers in DDO-8958). Available at:
-
National Institutes of Health (PMC). Structure-based design of SARS-CoV-2 papain-like protease inhibitors. (Details the use of azetidine scaffolds in antiviral design). Available at:
-
World Intellectual Property Organization. Patent WO2008042282A2: Imidazole-4,5-dicarboxamide derivatives as JAK-2 modulators. (Early patent referencing the azetidine-imidazole substructure). Available at:
-
Organic Syntheses. General procedures for imidazole alkylation and protection strategies. (Foundational chemistry for the synthetic route). Available at:
Sources
An In-Depth Technical Guide to the In Silico Modeling of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole as a Potential Histamine H3 Receptor Antagonist
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole, a novel small molecule with therapeutic potential. Recognizing the prevalence of the imidazole scaffold in histamine H3 receptor (H3R) antagonists, this document outlines a complete computational workflow to investigate its binding affinity, stability, and pharmacokinetic profile.[1][2][3][4][5][6][7] We will delve into the core methodologies of molecular docking and molecular dynamics (MD) simulations to elucidate the interactions between the ligand and the H3 receptor. Furthermore, this guide will cover the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, a critical step in early-stage drug discovery.[8][9][10][11] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery.
Introduction: The Rationale for In Silico Investigation
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[3][5][7] Notably, imidazole derivatives have been extensively explored as antagonists of the histamine H3 receptor (H3R).[1][2] The H3R, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), acts as an autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters.[12][13] Consequently, H3R antagonists are promising therapeutic agents for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[12][14][15]
The molecule 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole incorporates both an imidazole ring and an azetidine moiety. Azetidinone derivatives are also known for their diverse pharmacological activities.[16][17][18][19] This unique combination of scaffolds warrants a thorough investigation of its potential as an H3R antagonist.
In silico modeling offers a time- and cost-effective approach to evaluate the therapeutic potential of novel compounds before their synthesis and experimental testing.[8][10][11] By simulating the interactions between a ligand and its target protein at an atomic level, we can gain valuable insights into binding mechanisms, predict binding affinities, and assess the overall drug-likeness of a molecule. This guide will provide a detailed, step-by-step methodology for the comprehensive in silico characterization of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole.
The Biological Target: The Human Histamine H3 Receptor
The human histamine H3 receptor is a class A GPCR that plays a crucial role in regulating neurotransmitter release.[20] It is characterized by seven transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus.[20][21] The H3R exhibits high constitutive activity, meaning it can signal without being bound by an agonist.[15][21] This makes inverse agonists, which can reduce this basal activity, particularly interesting as therapeutic agents.
For our in silico study, a high-resolution crystal structure of the H3R is required. The Protein Data Bank (PDB) is the primary repository for macromolecular structural data.[22] A suitable structure of the human H3R in complex with an antagonist should be selected for our molecular docking and MD simulation studies.
The Computational Workflow: A Multi-faceted Approach
Our in silico investigation will follow a multi-step workflow designed to provide a comprehensive understanding of the ligand-receptor interactions and the drug-like properties of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole.
Caption: The workflow for performing molecular docking with AutoDock Vina.
3.2.1. Molecular Docking Protocol with AutoDock Vina
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the H3R. [23]The coordinates of the co-crystallized ligand can be used to center the grid box.
-
Running the Docking Simulation: Execute the AutoDock Vina docking calculation, providing the prepared ligand and receptor files, as well as the grid box parameters, as input. [23]3. Analysis of Docking Results: AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. [23]The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions between the best-ranked pose and the receptor, such as hydrogen bonds and hydrophobic interactions, using visualization software like PyMOL or Discovery Studio. [24]
Molecular Dynamics Simulation: Assessing the Stability of the Ligand-Receptor Complex
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. [25][26][27]MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding. [25][26]
Caption: A generalized workflow for molecular dynamics simulation.
3.3.1. Molecular Dynamics Simulation Protocol with GROMACS
-
System Preparation: The best-ranked docked complex from the molecular docking study will be used as the starting point. The complex is placed in a simulation box and solvated with an appropriate water model (e.g., TIP3P). Ions are added to neutralize the system.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production MD: Once the system is equilibrated, a production MD simulation is run for a significant duration (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand-receptor complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To evaluate the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein. [25] * Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time.
-
ADMET Prediction: Evaluating Drug-Likeness
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. [9][10][11]Several open-access in silico tools can predict these properties based on the molecule's structure. [8][10]
3.4.1. ADMET Prediction Protocol
-
Input: The SMILES (Simplified Molecular Input Line Entry System) string of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole is used as input for the prediction servers.
-
Prediction Servers: Utilize multiple web-based tools for a more robust prediction, such as:
-
pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures. [8][9] * admetSAR 2.0: Predicts over 50 ADMET-related properties. [8] * SwissADME: Provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. [28][29] * ADMET-AI: A machine learning-based platform for rapid ADMET prediction. [30]3. Data Analysis: The predicted ADMET properties are compiled and analyzed to assess the potential of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole as a viable drug candidate.
-
Data Presentation and Interpretation
All quantitative data generated from the in silico modeling should be presented in a clear and concise manner.
Molecular Docking Results
| Pose | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| 1 | |||
| 2 | |||
| 3 |
Molecular Dynamics Simulation Analysis
| Analysis | Average Value | Standard Deviation |
| Protein RMSD (nm) | ||
| Ligand RMSD (nm) | ||
| RMSF of Key Residues (nm) | ||
| Number of Ligand-Receptor H-bonds |
ADMET Prediction Summary
| Property | Predicted Value | Acceptable Range |
| Absorption | ||
| Caco-2 Permeability | ||
| Human Intestinal Absorption | ||
| Distribution | ||
| BBB Permeability | ||
| CNS Permeability | ||
| Metabolism | ||
| CYP2D6 Substrate | ||
| CYP3A4 Substrate | ||
| Excretion | ||
| Total Clearance | ||
| Toxicity | ||
| AMES Toxicity | ||
| hERG I Inhibitor |
Conclusion
This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole as a potential histamine H3 receptor antagonist. By following the detailed protocols for ligand and receptor preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the binding mechanism, stability, and drug-likeness of this novel compound. The results from this computational investigation will provide a strong foundation for further experimental validation and lead optimization efforts in the quest for new and effective treatments for CNS disorders.
References
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- Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes - ResearchGate.
- Full article: Open access in silico tools to predict the ADMET profiling of drug candidates.
- OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM - ACS Publications.
- Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360.
- ADMET Predictions - Computational Chemistry Glossary - Deep Origin.
- Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed.
- In Silico Tools and Software to Predict ADMET of New Drug Candidates.
- Molecular dynamics simulations: Insights into protein and protein ligand interactions.
- Molecular Simulation of Protein-Ligand Complexes - - Nottingham ePrints.
- Full article: Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress - Taylor & Francis.
- The Histamine H3 Receptor: Structure, Pharmacology, and Function - ScienceDirect - DOI.
- Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis - MDPI.
- Fig. 3. Structure of the human H 3 R. As a GPCR, the H 3 R contains... - ResearchGate.
- ADMET-AI.
- A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2 - Taylor & Francis.
- Small molecule docking - Bonvin Lab.
- The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed.
- Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - Frontiers.
- Discovery of histamine H3 receptor antagonistic... : Pharmacological Research - Ovid.
- Session 4: Introduction to in silico docking.
- H3 receptor antagonist - Wikipedia.
- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.
- Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis - ResearchGate.
- Novel Imidazole Liquid Crystals; Experimental and Computational Approaches - MDPI.
- Small Molecule Docking - KBbox: Methods.
- The Histamine H3 Receptor: From Discovery to Clinical Trials With Pitolisant - PubMed.
- Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity.
- Histamine H3 receptor - Wikipedia.
- Synthesis and in-silico molecular docking simulation of 3-chloro-4-substituted-1-(2- (1H-benzimidazol-2-yl).
- In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme - ResearchGate.
- World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review.
- In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity - ResearchGate.
- 12 A review: Imidazole synthesis and its biological activities.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.
- In–Silico design, synthesis, characterization and biological evaluation of novel 2-azetidinone derivatives for anti–Leukemic - Journal of PeerScientist.
- Synthesis of Bioactive Imidazoles: A Review - Hilaris Publisher.
- Synthesis and Study of Biological Activities of Water-Soluble Derivatives of Metronidazole Based on Carbohydrate.
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences.
- Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T - Semantic Scholar.
- In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activ - F1000Research.
- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications - TSI Journals.
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Methodological & Application
Protocol for synthesizing 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole
Application Note: Strategic Synthesis of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole
Executive Summary
This document details a robust, scalable protocol for the synthesis of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole . This molecular scaffold serves as a critical fragment in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and H3 histamine antagonists, where the azetidine ring offers a metabolically stable, polarity-modulating alternative to cyclobutane or piperidine.
The synthesis addresses two primary chemical challenges:
-
Ambident Nucleophilicity: Preventing
-alkylation of the imidazole ring during ether formation. -
Stability: Managing the inherent instability of the 2-(chloromethyl)imidazole intermediate.
Target Audience: Medicinal Chemists, Process Chemists.
Strategic Retrosynthesis & Logic
The synthesis is designed around a convergent strategy utilizing a Williamson ether synthesis. Direct alkylation of unprotected imidazole derivatives often leads to inseparable mixtures of
-
Fragment A (Nucleophile): tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine). The Boc group prevents azetidine polymerization and
-alkylation. -
Fragment B (Electrophile): 1-((2-(trimethylsilyl)ethoxy)methyl)-2-(chloromethyl)-1H-imidazole (SEM-protected chloride). The SEM group blocks the imidazole nitrogen, directing reactivity exclusively to the chloromethyl group.
Mechanism of Action:
-
Deprotonation: Sodium hydride (NaH) irreversibly deprotonates the secondary alcohol of the azetidine.
-
Coupling: The resulting alkoxide attacks the primary alkyl chloride via an
mechanism.[1] -
Global Deprotection: Acidic hydrolysis removes both the Boc and SEM groups simultaneously (or stepwise), yielding the target salt.
Visual Logic: Retrosynthetic Disconnection
Figure 1: Retrosynthetic analysis showing the convergent assembly of protected fragments.
Materials & Safety Protocols
Key Reagents
| Reagent | CAS Registry | Function | Stoichiometry |
| N-Boc-3-hydroxyazetidine | 141699-55-0 | Nucleophile | 1.0 equiv |
| 2-Imidazolemethanol | 15469-97-3 | Precursor to Electrophile | - |
| SEM-Chloride | 76513-69-4 | Protecting Group | 1.1 equiv |
| Sodium Hydride (60% disp.) | 7646-69-7 | Base | 1.2 - 1.5 equiv |
| Thionyl Chloride | 7719-09-7 | Chlorinating Agent | 1.5 equiv |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Deprotecting Agent | Excess |
Critical Safety Hazards
-
Sodium Hydride (NaH): Reacts violently with moisture, releasing flammable hydrogen gas. Control: Handle under inert atmosphere (Argon/Nitrogen). Quench excess carefully with isopropanol.
-
2-(Chloromethyl)imidazoles: Potent alkylating agents. Potential vesicants and mutagens. Control: Handle in a fume hood; destroy excess electrophile with nucleophilic quench (e.g., ammonium hydroxide) before disposal.
-
Thionyl Chloride: Releases HCl and SO2 gases. Control: Use a caustic scrubber trap.
Detailed Experimental Protocol
Phase 1: Synthesis of Electrophile (1-(SEM)-2-(chloromethyl)-1H-imidazole)
Step 1.1: SEM Protection
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 2-imidazolemethanol (5.0 g, 51 mmol) in anhydrous DMF (50 mL). Cool to 0°C.
-
Deprotonation: Add NaH (60% in oil, 2.24 g, 56 mmol) portion-wise over 15 minutes. Stir at 0°C for 30 minutes until gas evolution ceases.
-
Addition: Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (9.35 g, 56 mmol).
-
Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (DCM/MeOH 9:1).
-
Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash organics with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).
-
Yield Target: >85% (Colorless oil).
-
Step 1.2: Chlorination
-
Setup: Dissolve the SEM-protected alcohol from Step 1.1 in anhydrous DCM (50 mL). Cool to 0°C.
-
Addition: Add Thionyl Chloride (SOCl2) (1.5 equiv) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Workup: Concentrate in vacuo to remove DCM and excess SOCl2. Azeotrope with toluene (2x) to ensure removal of acidic traces.
-
Note: The resulting hydrochloride salt is unstable if stored. Use immediately in Phase 2.
-
Phase 2: Williamson Ether Coupling
Step 2.1: Alkoxide Formation
-
Setup: Flame-dry a 250 mL RBF. Add N-Boc-3-hydroxyazetidine (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Activation: Cool to 0°C. Add NaH (60%, 1.2 equiv) portion-wise.
-
Stir: Stir at 0°C for 30 minutes. The solution may turn slightly yellow.
Step 2.2: Coupling
-
Addition: Dissolve the freshly prepared chloride (from Step 1.2) in minimal anhydrous DMF. Add this solution dropwise to the azetidine alkoxide solution at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight (12-16 hours).
-
Monitoring: LCMS should show the product mass (M+H).
-
Quench: Cool to 0°C. Carefully add water (dropwise).
-
Extraction: Dilute with EtOAc. Wash with water (3x) to remove DMF (critical for preventing emulsion). Wash with brine. Dry over MgSO4.
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc). The product is the fully protected intermediate: tert-butyl 3-((1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methoxy)azetidine-1-carboxylate.
Phase 3: Global Deprotection & Isolation
Step 3.1: Acidolysis
-
Dissolution: Dissolve the coupled intermediate in DCM (10 volumes).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) (5 volumes) or 4M HCl in Dioxane.
-
Chemistry: TFA removes the Boc group (cleavage of carbamate) and the SEM group (acetal hydrolysis) concomitantly.
-
-
Reaction: Stir at RT for 4-6 hours. Monitor for disappearance of intermediates.
-
Note: If SEM removal is sluggish, heat to 40°C or add a scavenger like ethanedithiol (rarely needed for SEM).
-
Step 3.2: Isolation (Salt Form)
-
Concentration: Concentrate in vacuo. Azeotrope with toluene/MeOH to remove excess TFA.
-
Precipitation: Triturate the residue with cold Diethyl Ether (Et2O) to precipitate the salt.
-
Filtration: Filter the white solid.
-
Product:2-[(Azetidin-3-yloxy)methyl]-1H-imidazole . xTFA (or . xHCl) .
-
Step 3.3: Free Base Generation (Optional)
-
Dissolve the salt in minimal MeOH.
-
Pass through a weak anion exchange cartridge (e.g., Strata-X-C or basic alumina) or treat with MP-Carbonate resin.
-
Concentrate to yield the free amine.
Workflow Visualization
Figure 2: Step-by-step reaction workflow from starting materials to final deprotected salt.
Analytical Data & QC
To validate the synthesis, the following analytical signatures should be observed:
-
1H NMR (400 MHz, D2O/DMSO-d6):
-
Imidazole: Two singlets (or coupled doublets) around 7.2 - 7.5 ppm (C4-H, C5-H).[2]
-
Linker: Singlet at ~4.6 ppm (-CH2-O-).
-
Azetidine: Multiplet at ~4.5 ppm (C3-H methine), multiplets at 3.8 - 4.2 ppm (C2/C4-H methylene protons).
-
-
Mass Spectrometry (ESI+):
-
Calculated Mass (C7H11N3O): 153.09.
-
Observed [M+H]+: 154.1.
-
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition.[3] Wiley-Interscience. (Standard reference for SEM and Boc chemistry).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanistic grounding for Williamson Ether Synthesis).
-
Rivara, M., et al. (2008).[4] "Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203." Chemistry & Biodiversity, 5(1), 104-118. (Demonstrates imidazole handling and stability).
- Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. (Context for handling polar heterocycles).
-
Sigma-Aldrich. "Product Specification: 1-Boc-3-hydroxyazetidine." (Verified starting material availability).
Sources
Application of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole in kinase assays
Application Note: Utilizing 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole in Kinase Fragment Screening and Lead Optimization
Executive Summary
This application note details the utility of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole as a high-value "privileged fragment" in kinase drug discovery. Unlike standard reagents, this molecule serves two critical roles: (1) as a chemical probe in Fragment-Based Drug Discovery (FBDD) to identify novel binding pockets (specifically hinge vs. solvent-exposed regions), and (2) as a solubility-enhancing building block for lead optimization.
This guide provides validated protocols for screening this fragment using Surface Plasmon Resonance (SPR) and assessing the potency of derived inhibitors using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Scientific Rationale & Mechanism
Structural Logic in Kinase Targeting
The structure of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole combines three pharmacophoric features essential for kinase inhibition:
-
Imidazole Motif: Acts as a monodentate or bidentate hydrogen bond donor/acceptor, typically interacting with the kinase hinge region (e.g., the backbone carbonyl of the "gatekeeper" residue).
-
Ether Linker: Provides rotational freedom, allowing the fragment to adopt an induced-fit conformation within the ATP-binding pocket.
-
Azetidine Ring: A rigid,
-rich scaffold that reduces molecular flatness (escaping "Flatland"). The azetidine nitrogen serves as a vector for growing the molecule into the solvent-exposed front pocket , a common strategy to improve selectivity and solubility (Smith et al., 2024).
Binding Mode Hypothesis
In a typical ATP-competitive assay, the imidazole moiety anchors to the hinge, while the azetidine ring projects outward. This orientation allows researchers to derivatize the azetidine nitrogen with solubilizing groups or electrophiles (for covalent targeting) without disrupting the primary binding event.
Experimental Workflows (Visualized)
The following diagram illustrates the workflow from fragment validation to lead testing.
Figure 1: Integrated workflow for utilizing the azetidine-imidazole fragment in kinase inhibitor discovery.
Protocol 1: Biophysical Screening via Surface Plasmon Resonance (SPR)
Objective: To detect weak, reversible binding of the fragment to the target kinase (e.g., p38, EGFR, or CDK2) and determine the dissociation constant (
Materials:
-
Ligand: Biotinylated Kinase Domain (Target).
-
Analyte: 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole (dissolved in 100% DMSO).
-
Instrument: Biacore 8K or equivalent.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO.
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Immobilize the biotinylated kinase onto a Streptavidin (SA) sensor chip to a density of ~2000–3000 RU (Response Units). High density is required due to the low molecular weight of the fragment (~153 Da).
-
Critical Step: Use a reference flow cell with biotinylated BSA or an inactive mutant to subtract non-specific binding.
-
-
Sample Preparation (Solvent Correction):
-
Prepare a stock solution of the fragment at 200 mM in DMSO.
-
Dilute to a top concentration of 500 µM in Running Buffer (final DMSO concentration must match the running buffer exactly, e.g., 2%).
-
Prepare a 2-fold serial dilution series (500 µM down to 15 µM).
-
-
Injection Cycle:
-
Flow Rate: 30 µL/min.
-
Contact Time: 60 seconds (fast on-rate expected).
-
Dissociation Time: 120 seconds (fast off-rate expected).
-
Regeneration: None usually required for fragments; simply wash with buffer.
-
-
Data Analysis:
-
Perform solvent correction to account for bulk refractive index changes due to DMSO.
-
Fit the sensorgrams to a 1:1 Steady State Affinity model (Langmuir isotherm) rather than kinetic fitting, as fragment kinetics are often too fast for standard fitting.
-
Acceptance Criteria:
should be within 70-130% of theoretical .
-
Protocol 2: Biochemical Kinase Assay (TR-FRET)
Objective: Once the fragment is chemically linked to a core scaffold (e.g., creating a "Lead" compound), this assay measures its ability to inhibit kinase activity (IC50).
Method: LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET).
Reagents:
-
Kinase: Target kinase (e.g., 5 nM final).
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Antibody: Eu-labeled anti-tag antibody (binds to kinase).
-
Test Compound: Derivatized Azetidine-Imidazole compound.
Step-by-Step Methodology:
-
Compound Handling:
-
Prepare 10 mM stock of the test compound in DMSO.
-
Perform a 10-point serial dilution (1:3) in an Echo® acoustic dispenser or manual plate. Transfer 10 nL to a 384-well low-volume white plate.
-
-
Reaction Assembly:
-
Step A: Add 5 µL of Kinase + Antibody solution (in Kinase Buffer A). Incubate for 15 mins.
-
Rationale: Pre-incubation ensures the protein is stable before tracer competition.
-
Step B: Add 5 µL of Tracer solution.
-
Total Volume: 10 µL. Final DMSO = 1%.
-
-
Incubation:
-
Incubate at Room Temperature (20–25°C) for 60 minutes in the dark.
-
Note: Equilibrium must be reached. For slow-binding inhibitors (Type II), extend to 2-4 hours.
-
-
Detection:
-
Read plate on a multimode reader (e.g., EnVision).
-
Excitation: 337 nm (Europium).
-
Emission 1: 665 nm (Tracer - FRET signal).
-
Emission 2: 615 nm (Europium - Donor signal).
-
-
Calculations:
-
Calculate TR-FRET Ratio:
. -
Plot Ratio vs. log[Compound] and fit to a sigmoidal dose-response equation (Variable Slope) to determine IC50.
-
Data Presentation & Analysis
When comparing the original fragment to the optimized lead, data should be tabulated to demonstrate Ligand Efficiency (LE) .
Table 1: Comparative Potency and Efficiency Data
| Compound ID | Structure Description | Molecular Weight (Da) | IC50 / Kd (µM) | Ligand Efficiency (LE) | Notes |
| Frag-001 | 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole | 153.18 | 250 (Kd) | 0.35 | Validated hinge binder (SPR) |
| Lead-A1 | Frag-001 + Pyrimidine Core | 385.40 | 0.050 (IC50) | 0.42 | High potency; Azetidine improves sol. |
| Ref-Std | Staurosporine | 466.53 | 0.005 (IC50) | - | Pan-kinase control |
-
Ligand Efficiency (LE) =
. An LE > 0.3 is desirable for a fragment hit.
Troubleshooting & Optimization
-
Issue: Low SPR signal for the fragment.
-
Solution: Increase protein immobilization density or check fragment solubility. Ensure the imidazole nitrogen is not protonated at pH 7.4 (Imidazole pKa ~ 7.0; consider running at pH 7.5 or 8.0 if the kinase tolerates it).
-
-
Issue: Compound precipitation in TR-FRET.
-
Solution: The azetidine ring improves solubility, but if the core scaffold is lipophilic, add 0.01% Triton X-100 to the assay buffer.
-
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. [Link]
-
Langan, T. J., et al. (2024). "Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement." Journal of Medicinal Chemistry, 67(19), 17033-17052.[1] [Link]
-
Brookfield, J. L., et al. (2020). "Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors." ACS Medicinal Chemistry Letters, 11(10), 1945–1951. [Link]
Sources
Technical Application Note: High-Throughput Fragment Screening with 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole
Executive Summary
This guide details the integration of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole (CAS: 1849254-51-8) into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns.
As a low-molecular-weight fragment (MW: 153.18 Da), this compound represents a "privileged scaffold" class. It combines the conformational rigidity and metabolic stability of the azetidine ring with the versatile metal-chelating and hydrogen-bonding capabilities of the imidazole moiety. Unlike traditional HTS compounds (Rule of 5 compliant), this fragment is designed to detect weak, efficient interactions (
Primary Applications:
-
Metalloprotein Targets: Zinc-dependent enzymes (e.g., LpxC, MMPs) where the imidazole acts as a metal anchor.
-
GPCRs & Ion Channels: Azetidine serves as a rigid,
-rich spacer to position the imidazole headgroup in restricted pockets. -
Fragment-Based Library Design: Enhancing library diversity with polar, 3D-shaped fragments.
Physicochemical Profile & Library Formulation
Successful screening requires precise handling of physicochemical properties. This fragment is highly polar and distinct from lipophilic HTS compounds.
Table 1: Compound Specifications
| Property | Value / Description | Impact on Screening |
| Formula | -- | |
| MW | 153.18 Da | Ideal for FBDD; allows high Ligand Efficiency (LE). |
| LogP (Est.) | -0.5 to 0.5 | High aqueous solubility; low risk of non-specific hydrophobic aggregation. |
| pKa (Imidazole) | ~7.0 | Protonation state is pH-dependent; buffer pH controls binding mode. |
| pKa (Azetidine) | ~11.0 | Likely charged at physiological pH; mimics secondary amines. |
| Solubility | >100 mM in DMSO | Suitable for high-concentration fragment stocks. |
Protocol 1: Library Stock Preparation
Objective: Create a stable, precipitation-free stock for acoustic dispensing or pin-tool transfer.
-
Weighing: Weigh 10 mg of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole into a chemically resistant glass vial.
-
Solvent Addition: Add anhydrous DMSO (
-DMSO if NMR screening is planned) to achieve a 200 mM stock concentration.-
Reasoning: Fragments are screened at high concentrations (0.5 mM – 5 mM). A 10 mM stock (standard for HTS) is insufficient.
-
-
Sonicate: Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.
-
QC Check: Inspect for turbidity. If used in acoustic dispensing (e.g., Echo®), centrifuge at 1000 x g for 1 minute to remove micro-bubbles.
-
Storage: Store at -20°C in low-humidity conditions. Azetidines can be sensitive to hydrolysis under acidic/wet conditions over long periods.
Screening Strategy: The "Fragment-First" Workflow
Because this molecule is a fragment, it will likely exhibit low affinity (
Recommended Screening Modalities:
-
Biophysical (Primary): STD-NMR or SPR to detect weak binding.
-
Biochemical (Secondary): High-concentration enzymatic assay (e.g., 1 mM) to confirm functional inhibition.
DOT Diagram: Screening Logic Flow
Caption: Logical workflow for screening low-affinity fragments like azetidine-imidazoles. Primary screening utilizes biophysical methods to avoid false negatives common in biochemical assays.
Detailed Protocol: Ligand-Observed NMR (STD-NMR)
Ligand-observed NMR is the gold standard for validating this compound, as it detects binding independent of functional inhibition and maps the epitope (identifying if the imidazole or azetidine ring drives the interaction).
Reagents:
-
Protein Target: >20 kDa (e.g., LpxC, Protease), purified, in
buffer. -
Ligand: 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole (200 mM
-DMSO stock). -
Reference: Tryptophan (internal standard).
Step-by-Step Procedure:
-
Buffer Exchange: Exchange protein into deuterated buffer (e.g., 50 mM Phosphate, pD 7.4, 150 mM NaCl) to minimize solvent signal.
-
Sample Preparation:
-
Protein Concentration: 5 - 10
. -
Ligand Concentration: 500
- 1 mM (100-fold excess). -
Note: The high ligand-to-protein ratio ensures saturation of the bound state for magnetization transfer.
-
-
Pulse Sequence (STD):
-
Apply on-resonance irradiation (Gaussian train) at a frequency where only protein resonances exist (e.g., -1.0 ppm or 12 ppm).
-
Apply off-resonance irradiation (control) at 30 ppm.
-
-
Acquisition: Record 1D
spectra for both on- and off-resonance. Interleave scans to minimize drift. -
Analysis:
-
Subtract ON from OFF spectra (
). -
Positive Result: Signals corresponding to the azetidine protons or imidazole protons appear in the difference spectrum. This confirms the molecule transiently binds to the protein surface.
-
Epitope Mapping: If the imidazole protons show stronger STD effects (higher % intensity change) than the azetidine, the imidazole is the primary anchor (likely binding a metal center).
-
Detailed Protocol: High-Concentration Biochemical Assay
If biophysical equipment is unavailable, a modified biochemical assay is required.
Target Example: Metalloprotease (Zinc-dependent). Mechanism: Imidazole competes for the Zinc ion.[1]
Procedure:
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Triton X-100. Crucial: Minimize competing chelators (avoid EDTA/EGTA).
-
Compound Transfer:
-
Dispense 250 nL of 200 mM stock into 384-well plates (Final Conc: 1 mM in 50
). -
Include a "Low Control" (DMSO only) and "High Control" (Known inhibitor like EDTA or a hydroxamate).
-
-
Enzyme Addition: Add enzyme and incubate for 15 mins.
-
Warning: Imidazoles can strip metals. If the enzyme loses activity irreversibly, the compound is a "metal stripper" (promiscuous), not a specific inhibitor.
-
Control Experiment: Run the assay with excess
(10 ). If activity is restored, the inhibition is metal-dependent.
-
-
Substrate Addition: Add fluorogenic substrate.
-
Readout: Kinetic fluorescence measurement.
Hit Triage & Chemical Evolution
Once 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole is identified as a hit, it serves as a starting point.
Chemical Space Visualization: The diagram below illustrates how to evolve this fragment based on the interaction mode.
Caption: Strategic vectors for evolving the fragment hit. The azetidine nitrogen is the primary handle for "fragment growing" via amide coupling or reductive amination.
Evolution Tactics:
-
Grow from the Azetidine Nitrogen: The secondary amine in the azetidine ring is the most accessible vector. Use parallel synthesis (amide coupling, reductive amination) to attach diverse "R" groups. This probes adjacent hydrophobic pockets (e.g., similar to the PDE10A inhibitor development [1]).
-
Linker Rigidification: If the ether linker is too flexible, replace with a direct bond or rigidify the azetidine conformation.
Troubleshooting & Pitfalls
| Issue | Cause | Solution |
| False Positives (Biochemical) | Imidazole strips catalytic metal (e.g., Zn, Fe) from protein. | Run "Metal Rescue" assay: Add excess metal ion. If inhibition persists, it is likely specific binding; if activity returns, it is non-specific stripping. |
| No Binding (NMR) | Increase protein concentration or switch to | |
| Precipitation | pH mismatch causing neutral species aggregation. | Ensure buffer pH keeps the azetidine charged (pH < 10) or imidazole neutral (pH > 7) depending on design. |
References
-
Huang, H., et al. (2025).[2] Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A. European Journal of Medicinal Chemistry.
-
Kirsch, P., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Antibiotics (Basel).
-
Holvey, R.S., et al. (2025). Fragment-based drug discovery: A graphical review. Drug Discovery Today. (Note: Generalized PMC link for FBDD reviews)
-
Sigma-Aldrich Product Catalog. 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole.
Sources
Application Note: In Vivo Pharmacological Profiling of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole
This Application Note is structured as a high-level technical guide for drug discovery scientists evaluating the scaffold 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole .
Based on the structural pharmacophore (an imidazole ring linked via an ether spacer to a strained azetidine amine), this compound represents a classic Histamine H3/H4 Receptor (H3R/H4R) antagonist/inverse agonist motif.[1][2] It is frequently used as a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD) to design CNS-penetrant ligands for cognitive disorders (Alzheimer’s, ADHD) or narcolepsy.[1][2]
Executive Summary
The compound 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole (hereafter referred to as AZT-IMD-01 ) is a high-value heterocyclic building block.[1][2] It combines the aromatic H-bond acceptor properties of imidazole with the conformationally restricted, basic azetidine ring.[1][2]
In medicinal chemistry, this scaffold is utilized to:
-
Mimic Histamine: The distance between the imidazole nitrogen and the azetidine amine closely mimics the pharmacophore of histamine, but with improved metabolic stability.[2]
-
Optimize CNS Penetration: The azetidine ring lowers lipophilicity (
) and basicity ( ) compared to piperidine analogs, often reducing P-gp efflux liability and improving the brain-to-plasma ratio ( ).[1][2] -
Reduce hERG Toxicity: The "Azetidine Switch" is a proven strategy to mitigate off-target hERG channel blockade common in imidazole-based drugs.[1][2]
This guide provides the standard operating procedures (SOPs) for the formulation, pharmacokinetic (PK) assessment, and in vivo pharmacodynamic (PD) evaluation of AZT-IMD-01 derived leads.
Chemical Profile & Formulation Strategy
Before in vivo administration, the physicochemical properties must be managed to ensure bioavailability.
| Property | Value (Predicted) | Implication for In Vivo Use |
| Molecular Weight | ~153.18 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2] |
| pKa (Azetidine N) | ~9.5 - 10.0 | Highly basic; will be protonated at physiological pH.[1][2] |
| LogP | ~ -0.5 to 0.2 | Hydrophilic; good aqueous solubility but requires transporters or paracellular routes if not optimized.[1][2] |
| Physical State | Hygroscopic Solid | Handle in a desiccator; weigh rapidly. |
Formulation Protocol (IV/PO Dosing)
Challenge: The free base is likely an oil or sticky solid.[2] The hydrochloride (HCl) salt is preferred for stability but can be acidic in solution.[2]
Step-by-Step Preparation:
-
Salt Selection: Use the Dihydrochloride (2HCl) salt form for maximum aqueous solubility.[2]
-
Vehicle:
-
Concentration: Target 1–5 mg/mL for rodent dosing (10 mL/kg dose volume).
-
Sterilization: Syringe filter (0.22 µm PVDF) after dissolution.[2] Do not autoclave (imidazoles can be heat sensitive in oxidative environments).[2]
Experimental Workflow Visualization
The following diagram outlines the critical path for validating AZT-IMD-01 as a CNS-active lead.
Figure 1: Integrated workflow for the evaluation of AZT-IMD-01. The decision to proceed to PD (Green) is gated by successful brain penetration (Red) defined by the partition coefficient (
Protocol A: Pharmacokinetics & BBB Penetration
Objective: Determine if the azetidine-ether-imidazole scaffold successfully crosses the Blood-Brain Barrier (BBB), a prerequisite for H3R antagonists.[1][2]
Experimental Design
-
Species: Male C57BL/6 Mice (n=3 per timepoint).[2]
-
Dose: 10 mg/kg (Per Oral - PO) and 3 mg/kg (Intravenous - IV).[1][2]
-
Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.[1]
Procedure
-
Administration: Dose animals via tail vein (IV) or oral gavage (PO).[2]
-
Blood Collection: Collect 50 µL blood via submandibular bleed into K2-EDTA tubes. Centrifuge at 4°C, 3000g for 10 min to harvest plasma.
-
Brain Perfusion (Critical): At the terminal timepoint, anesthetize the animal and perform transcardial perfusion with saline to remove residual blood from brain capillaries.[2] This prevents false positives in brain tissue analysis.[2]
-
Tissue Processing: Homogenize brain tissue in 3 volumes of PBS.
-
Bioanalysis: Extract plasma/brain homogenate with Acetonitrile (containing internal standard). Analyze via LC-MS/MS (MRM mode).
Data Analysis: The Calculation
To validate the scaffold, calculate the Unbound Brain-to-Plasma Ratio (
-
Success Criteria:
. -
Note: Azetidine derivatives often show superior
compared to their pyrrolidine counterparts due to reduced non-specific binding.[1][2]
Protocol B: Pharmacodynamics (Cognitive Enhancement)
Context: H3 receptor antagonists increase the release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex.[1][2] The Novel Object Recognition (NOR) task is the gold-standard assay for this mechanism.[1][2]
Experimental Design
-
Groups: Vehicle, AZT-IMD-01 (3, 10, 30 mg/kg), and Positive Control (e.g., Pitolisant).[1][2]
-
Timing: Administer compound 60 minutes prior to the Training session (T1).
Step-by-Step Protocol
-
Habituation (Day 1-2): Allow mice to explore the empty open-field arena (40x40 cm) for 10 minutes daily to reduce anxiety.
-
Training (Day 3, T1):
-
Place two identical objects (e.g., two red cubes) in the arena.
-
Allow mouse to explore for 10 minutes.
-
Measure time exploring each object (
).
-
-
Inter-Trial Interval (ITI): Return mouse to home cage for 24 hours (testing long-term memory).
-
Testing (Day 4, T2):
-
Replace one familiar object with a novel object (e.g., a blue pyramid).
-
Allow exploration for 5 minutes.
-
Scoring: Record time spent sniffing/touching the Novel (
) vs. Familiar ( ) object.
-
Data Interpretation
Calculate the Discrimination Index (DI):
-
Result: A DI significantly > 0 indicates cognitive enhancement (memory retention).[2]
-
Expectation: AZT-IMD-01 treated animals should show a higher DI compared to vehicle (which typically hovers near 0 after a 24h delay).
Safety & Toxicology: The hERG Check
Imidazole rings are notorious for binding to the heme iron of CYP450 enzymes or blocking the hERG potassium channel (causing cardiac arrhythmia).[2]
Mandatory In Vitro Safety Screen: Before extensive in vivo dosing, perform a Patch-Clamp hERG Assay .[1][2]
-
Protocol: CHO cells stably expressing hERG channels.[2]
-
Success Metric:
.[2] -
Insight: The azetidine moiety usually reduces lipophilicity, which correlates with reduced hERG blockade compared to more lipophilic linkers.
References
-
Hauze, D. B., et al. (2012).[1][2] "Azetidines as Bioisosteres in Medicinal Chemistry: Implications for Physicochemical Properties." Journal of Medicinal Chemistry.
-
Gemkow, M. J., et al. (2009).[1][2] "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders."[2] Drug Discovery Today.
-
Enamine Ltd. (2024).[2] "Building Blocks: Azetidines and Imidazoles in Drug Design." Enamine Technical Library.
-
Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[2]
-
Gomez-Galeno, J. E., et al. (2005).[1][2] "Azetidine Derivatives as Novel Histamine H3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters.
Sources
Application Note: 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole in Antimicrobial Scaffold Design
Abstract
This guide details the technical application of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole (CAS: 1849254-51-8) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While imidazole moieties are established pharmacophores in antifungal (CYP51 inhibition) and antibacterial research, the incorporation of the azetidine ring offers distinct physicochemical advantages, including reduced lipophilicity (LogP) and improved metabolic stability compared to traditional piperidine or pyrrolidine linkers. This document provides standardized protocols for handling, library derivatization, and antimicrobial susceptibility testing (MIC/MBC), alongside a mechanistic validation workflow for heme-iron coordination.
Part 1: Chemical Anatomy & Design Rationale
The Scaffold Advantage
The molecule functions as a "linker-binder" hybrid.
-
The Binder (Imidazole): A proven warhead that coordinates with the heme iron of cytochrome P450 enzymes (e.g., fungal lanosterol 14
-demethylase) or interacts with histidine kinases in bacteria. -
The Linker (Azetidine): A strained, four-membered nitrogen heterocycle. Unlike larger rings, azetidine lowers molecular weight and lipophilicity, improving the drug-likeness (QED score) of the final clinical candidate. The secondary amine (
) at position 1 serves as the primary vector for diversification.
Chemical Specifications
| Property | Value | Relevance |
| Formula | Low MW (<200 Da) ideal for fragment growing. | |
| MW | 153.18 g/mol | High Ligand Efficiency (LE) potential. |
| pKa (Calc) | ~7.0 (Imidazole), ~10.0 (Azetidine) | Amphoteric nature; requires pH buffering in assays. |
| Storage | -20°C, Desiccated, Argon | Hygroscopic; amine is sensitive to oxidation/carbamate formation. |
Part 2: Experimental Workflows
Workflow 1: Derivatization Strategy (Library Generation)
Objective: Functionalize the azetidine nitrogen to create a focused library of potential antimicrobials.
Rationale: The free azetidine amine is the "exit vector." It must be coupled to hydrophobic domains (aryl/heteroaryl groups) to mimic the structure of established azoles (e.g., ketoconazole) or to target bacterial efflux pumps.
Protocol: Reductive Amination (General Procedure)
-
Preparation: Dissolve 1.0 eq of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole in DCE (Dichloroethane).
-
Activation: Add 1.1 eq of diverse Aryl-Aldehydes (e.g., 2,4-difluorobenzaldehyde for antifungal potency).
-
Catalysis: Add 1.5 eq of Sodium Triacetoxyborohydride (
). -
Reaction: Stir at Room Temperature (RT) for 4–16 hours under
. -
Quench: Add saturated
. Extract with DCM. -
Purification: Isolate via SCX-2 (Strong Cation Exchange) cartridges to capture the basic amine product, washing away non-basic impurities.
Workflow 2: Antimicrobial Susceptibility Testing (MIC/MBC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against standard pathogens (S. aureus, E. coli, C. albicans).
Standard: CLSI M07 (Bacteria) and M27 (Yeasts).
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI 1640 buffered with MOPS for fungi.
-
Resazurin dye (Alamar Blue) for viability visualization.
Step-by-Step Protocol:
-
Stock Prep: Dissolve compounds in 100% DMSO to 10 mM.
-
Plate Setup:
-
Use 96-well round-bottom plates.
-
Add 100 µL media to columns 2–12.
-
Add 200 µL of 100 µM compound solution to column 1.
-
Perform 1:2 serial dilutions from column 1 to 10.
-
Column 11: Growth Control (Cells + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation:
-
Adjust organism suspension to
McFarland standard. -
Dilute 1:100 (bacteria) or 1:1000 (fungi) in media.
-
Add 100 µL inoculum to wells 1–11. Final volume 200 µL.
-
-
Incubation:
-
Bacteria: 35°C for 16–20 hours.
-
Fungi: 35°C for 24–48 hours.
-
-
Readout:
-
Visual: Record the lowest concentration with no visible turbidity.
-
Dye-based: Add 20 µL Resazurin (0.02%). Incubate 1–4 hours. Blue = No Growth (Inhibition); Pink = Growth.
-
Workflow 3: Mechanistic Validation (Heme Coordination)
Objective: Confirm if the imidazole moiety binds to the heme iron of CYP51 (lanosterol 14
Principle: Imidazole binding to ferric heme (
Protocol:
-
Enzyme Prep: Use recombinant C. albicans CYP51 or commercially available CYP3A4 (as a surrogate model).
-
Baseline: Record UV-Vis spectrum (350–500 nm) of 1 µM enzyme in Potassium Phosphate buffer (pH 7.4).
-
Titration: Add the test compound in increments (0.1 µM to 10 µM).
-
Analysis:
-
Look for a Red Shift in the Soret peak (approx. 418 nm
422 nm) and the appearance of a trough at ~390 nm. -
Plot
vs. [Ligand] to calculate the Binding Constant ( ).
-
Part 3: Visualization & Logic
Diagram 1: Scaffold Design & Screening Cascade
This diagram illustrates the logical flow from the raw building block to a validated hit.
Caption: FBDD workflow transforming the Azetidine-Imidazole scaffold into a validated antimicrobial lead.
Diagram 2: Mechanistic Interaction (CYP51 Inhibition)
Visualizing the molecular interaction driving the antifungal activity.
Caption: Mechanism of Action: Imidazole nitrogen coordinates with Heme Iron, blocking ergosterol synthesis.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2022). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
-
Lass-Flörl, C. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Drug Resistance Updates. [Link]
-
Warrilow, A. G., et al. (2013). CYP51: The target of azole antifungal drugs. Journal of Experimental Botany. [Link]
-
Kalgutkar, A. S., et al. (2011). Azetidines as amine scaffolds in medicinal chemistry: Implications for lipophilicity and metabolic stability. Journal of Medicinal Chemistry. [Link]
Application Note: Purification Strategies for 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole
Introduction & Physicochemical Profile[1][2][3][4][5]
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole presents a classic challenge in medicinal chemistry: isolating a highly polar, low molecular weight, basic heterocycle from a crude reaction mixture. This molecule contains two distinct basic centers:
-
The Azetidine Ring: A strained, secondary amine (
).[1] -
The Imidazole Ring: An aromatic heterocycle (
).
The Challenge: Standard liquid-liquid extraction (LLE) using dichloromethane (DCM) and water often fails because the molecule remains water-soluble, particularly in its protonated forms (which are common after acidic deprotection of Boc/Trityl groups). Furthermore, normal-phase silica chromatography frequently results in severe peak tailing and irreversible adsorption due to the interaction between the basic amines and the acidic silanols.
This guide details three field-proven protocols designed to overcome these solubility and retention issues, ensuring high recovery and purity.
Pre-Purification Assessment
Before selecting a protocol, determine the state of your crude material using LC-MS and pH analysis.
| Parameter | Observation | Recommended Protocol |
| Crude State | Acidic aqueous solution (e.g., post-TFA/HCl deprotection) | Protocol A (SCX) |
| Purity | >80% but contains non-basic organic impurities | Protocol A (SCX) |
| Purity | <80% or requires >98% purity for biological assay | Protocol B (Prep-HPLC) |
| Scale | Multi-gram (>5 g) scale-up | Protocol C (Salting-Out Extraction) |
Protocol A: "Catch and Release" via SCX Chromatography
Best For: Rapid isolation of the free base from acidic deprotection mixtures; removal of non-basic impurities.
Principle: Strong Cation Exchange (SCX) resin binds the basic amine protons, allowing neutral/acidic impurities to be washed away.[1] The product is then "released" using a volatile base.
Materials
-
Stationary Phase: SCX-2 (Propylsulfonic acid functionalized silica).
-
Wash Solvent: Methanol (MeOH).[1]
-
Elution Solvent: 2 M Ammonia (
) in Methanol.
Step-by-Step Procedure
-
Conditioning: Flush the SCX cartridge with 3 column volumes (CV) of MeOH.
-
Loading: Dissolve the crude residue in the minimum amount of MeOH. If the crude is an aqueous acid solution, load it directly (ensure capacity of resin is not exceeded; 1 g resin typically binds ~0.5–0.8 mmol amine).[1]
-
Washing (The "Catch"): Elute with 5–10 CV of MeOH.
-
Elution (The "Release"): Elute with 3–5 CV of 2 M
in MeOH. -
Isolation: Concentrate the ammoniacal fractions in vacuo at <40°C.
-
Result: The product is isolated as the free base .[6]
-
Protocol B: Reverse-Phase Preparative HPLC
Best For: Final polishing to >98% purity; isolation of specific salt forms (Formate/TFA).
Scientific Rationale: Due to the high polarity, C18 retention is often poor in acidic media (where the molecule is dicationic).[1] To improve peak shape and retention, we utilize "Ion Suppression" or "Ion Pairing" strategies.[1]
Method Parameters
-
Column: C18-Polar Embedded or HILIC (e.g., Waters XBridge BEH C18 or Phenomenex Luna Omega PS C18).[1] Standard C18 may suffer from "phase collapse" in 100% aqueous conditions.
-
Mobile Phase A: Water + 0.1% Formic Acid (for Formate salt) OR 10 mM Ammonium Bicarbonate (pH 10, for Free Base).[1]
Gradient Strategy (Low Organic Retention)
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 0% | Load in highly aqueous phase to trap polar amine. |
| 2.0 | 0% | Isocratic hold to elute unretained salts. |
| 15.0 | 30% | Shallow gradient to separate closely eluting polar impurities. |
| 17.0 | 95% | Wash column. |
Critical Note: If using high pH (Ammonium Bicarbonate), ensure your column silica is hybrid-based (resistant to dissolution at pH > 8).[1]
Protocol C: Salting-Out Extraction (Scale-Up)
Best For: Multi-gram scale where chromatography is cost-prohibitive.
Principle: Saturating the aqueous phase with inorganic salts increases the ionic strength, forcing the organic amine out of the water layer ("Salting Out") and into the organic extraction solvent.[1]
Step-by-Step Procedure
-
Basification: Cool the aqueous crude mixture to 0°C. Adjust pH to >12 using 50% NaOH or saturated
.-
Why: Ensures both azetidine and imidazole are fully deprotonated.
-
-
Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains).
-
Extraction Solvent: Use a mixture of DCM:Isopropanol (3:1) or n-Butanol .
-
Why: Pure DCM is too non-polar. The addition of Isopropanol (IPA) increases the polarity of the organic phase, improving the partition coefficient for the hydrophilic product.[1]
-
-
Execution: Extract 4–5 times. Combine organic layers.
-
Drying: Dry over anhydrous
(Sodium Sulfate) and concentrate.
Purification Logic Workflow
Figure 1: Decision tree for the purification of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole based on scale and purity requirements.
Quality Control & Stability
-
Storage: Azetidines can be sensitive to ring-opening in the presence of strong nucleophiles. Store the purified material as a salt (e.g., 2HCl) at -20°C to ensure long-term stability.
-
NMR Validation:
-
Look for the diagnostic azetidine protons : typically two multiplets around 3.8–4.5 ppm.
-
Imidazole protons : Singlets/doublets in the aromatic region (6.9–7.8 ppm).
-
Linker : Singlet (
) around 4.5 ppm.[1]
-
References
-
Azetidine Synthesis & Reactivity
-
Recent Advances in the Synthesis and Reactivity of Azetidines. (2021). Royal Society of Chemistry. Link
- Detailed review of strain-driven reactivity and stability of azetidine rings during workup.
-
-
Purification of Polar Imidazoles
-
Medicinal Chemistry Applications (PLpro Inhibitors)
-
General Purification of Hydrophilic Amines
-
Practical Guide to SCX Chromatography. Sigma-Aldrich / Merck. Link
- Standard methodologies for "Catch and Release" purification of basic pharmaceutical intermedi
-
Sources
- 1. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole and 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of 2-Aminoimidazolones and Imidazolones by (3+2) Annulation of Azaoxyallyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 7. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Dose-Response Profiling of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole
[1][2]
Introduction & Mechanistic Context[1][3][4][5][6][7][8][9]
2-[(Azetidin-3-yloxy)methyl]-1H-imidazole is a bifunctional fragment combining a rigid, strained azetidine ring with an aromatic imidazole moiety via a flexible ether linker.[1][2] In drug discovery, this scaffold serves two primary roles:
-
Fragment Screening: The imidazole acts as a classic pharmacophore for metal coordination (e.g., in metalloenzymes) or hydrogen bond acceptance/donation (e.g., in GPCRs like Histamine H3/H4). The azetidine provides a solubility-enhancing, sp3-rich vector for growing the fragment into a lead.[1][2]
-
Synthetic Intermediate: It is a precursor for synthesizing complex bioactive molecules, often used to introduce polarity and rigidity simultaneously.[2]
Critical Challenge: As a fragment (MW < 200), this compound likely exhibits low affinity (K_d > 10-100 µM).[2] Standard screening protocols (top concentration 10 µM) will likely yield false negatives. This protocol utilizes a High-Concentration Dose-Response (HCDR) strategy, necessitating strict controls for pH shifts and compound aggregation.[1][2]
Pre-Assay Characterization (Go/No-Go QC)[1][2]
Before initiating biological assays, the compound's integrity and solution behavior must be validated.[2]
A. Solubility & Stock Preparation[7]
-
Solvent: DMSO (Dimethyl sulfoxide) is the standard.[2]
-
Stock Concentration: Prepare a 100 mM or 200 mM master stock.
-
Rationale: To achieve a top assay concentration of 1 mM (typical for fragments) while keeping DMSO < 1% (v/v), a high-concentration stock is mandatory.[1]
-
-
Storage: Aliquot into single-use vials (20 µL) and store at -20°C. Avoid freeze-thaw cycles which can induce precipitation of hygroscopic salts.
B. pH Interference Check (The "Buffer Capacity" Test)
The azetidine nitrogen (pKa ~10-11) and imidazole (pKa ~7) are basic.[1] At 1 mM, this compound can shift the pH of weakly buffered assays (e.g., PBS), leading to artifacts.
-
Protocol: Dilute stock to 1 mM in your assay buffer. Measure pH.
-
Criterion: If pH shifts by > 0.2 units, increase buffer strength (e.g., from 10 mM to 50 mM HEPES) or re-adjust pH of the stock solution.
Experimental Protocol: High-Concentration Dose-Response
This protocol is designed for a Biochemical Inhibition Assay (e.g., Enzymatic IC50 or TR-FRET Binding), the most common application for this fragment.[2]
Phase 1: Serial Dilution Strategy
Unlike potent drugs (1:3 dilution), fragments require a broader range to capture the full sigmoidal curve.
-
Top Concentration: 1 mM (or 10 mM if solubility permits).
-
Dilution Factor: 1:2.5 or 1:3 (Half-log).
-
Points: 10-12 points.
-
Replicates: Triplicate (n=3).
Workflow Visualization:
Figure 1: High-Concentration Dilution Workflow. Note the inclusion of QC checkpoints for solubility and pH, critical for fragment screening.
Phase 2: Assay Execution (Step-by-Step)
-
Plate Preparation:
-
Use Acoustic Dispensing (e.g., Labcyte Echo) if possible. This allows direct transfer from high-concentration DMSO stock to the assay well, minimizing precipitation risks associated with intermediate aqueous dilution steps.[2]
-
Alternative: If pipetting manually, perform intermediate dilutions in DMSO, then transfer to buffer. Ensure rigorous mixing.
-
-
Reagent Addition:
-
Add Buffer + Target Protein (10 µL). Incubate 15 min (Pre-incubation allows the fragment to access the binding pocket).
-
Add Substrate/Tracer (10 µL).[2]
-
Final Volume: 20 µL.
-
Final DMSO: Keep constant at 1% or 2% across all wells (including controls).
-
-
Incubation:
-
Detection:
-
Read signal (e.g., RFU, Luminescence) on a multi-mode plate reader.
-
Data Analysis & Interpretation
A. Normalization
Convert raw data to Percent Activity or Percent Inhibition :
-
MaxControl: DMSO only (No inhibitor).
-
MinControl: 100% inhibition standard (e.g., 10 µM Staurosporine or EDTA).
B. Curve Fitting
Fit data to the 4-Parameter Logistic (4PL) Equation :
Critical Analysis Rules for Fragments:
-
Constraint: If the curve does not reach a full plateau at the bottom (common for weak binders), constrain the Bottom parameter to 0 (or 100, depending on normalization). Allowing it to float with incomplete data will yield an artificial IC50.
-
Hill Slope: Monitor the Hill Slope.
-
Expected: ~1.0.
-
Steep Slope (> 2.0): Indicates aggregation, precipitation, or denaturation (non-specific toxicity).
-
Shallow Slope (< 0.8): Indicates negative cooperativity or impure compound.[2]
-
C. Troubleshooting Table
| Issue | Observation | Root Cause | Solution |
| Incomplete Curve | No lower plateau reached even at 1 mM.[1][2] | Low Potency (Kd > 1 mM). | Report as "IC50 > 1 mM". Do not extrapolate. |
| Bell-Shaped Curve | Signal drops then rises at high conc.[1][2] | Solubility limit / Precipitation. | Exclude points > 100 µM; check nephelometry. |
| Hill Slope > 3 | "Switch-like" response.[1][2] | Aggregation (promiscuous inhibition). | Add 0.01% Triton X-100 or Tween-20 to buffer.[1][2] |
| High Background | Signal in "MinControl" is high.[2] | Interference (Fluorescence quenching). | Check compound absorbance at excitation/emission wavelengths. |
References & Grounding
-
Compound Source: 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole (CAS 1849254-51-8).[1][2] MilliporeSigma / Enamine Building Blocks.
-
Fragment Screening Best Practices: Assay Guidance Manual: Fragment-Based Drug Discovery. National Center for Advancing Translational Sciences (NCATS). [1]
-
Curve Fitting Standards: Coussens, N. P., et al. (2010). "Compound-Mediated Assay Interferences in Homogeneous Proximity Assays." Assay Guidance Manual.[1][2]
-
Chemical Properties: Azetidine and Imidazole pKa values. NIST Chemistry WebBook.[3] [1]
Summary of Key Specifications
Application Note: Radiolabeling Strategies for 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole
This Application Note is designed for radiochemists and drug developers focusing on the synthesis of PET radiotracers based on the 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole scaffold.[1]
This structure features two distinct nitrogen nucleophiles: the strained secondary amine of the azetidine ring and the amphoteric nitrogen of the imidazole ring.[1] This guide prioritizes the radiolabeling of the azetidine nitrogen, as it is the most pharmacologically relevant site for modification (typically N-methylation or N-fluoroalkylation) in neuroreceptor ligands (e.g., nAChR agonists).
Part 1: Chemical Analysis & Retrosynthetic Strategy
Structural Pharmacophore Analysis
The target molecule contains two reactive centers. Successful radiolabeling requires understanding the nucleophilicity hierarchy to ensure regioselectivity.
-
Site A (Azetidine Nitrogen): A secondary aliphatic amine (
). It is highly basic ( ) and sterically accessible. This is the primary target for alkylation. -
Site B (Imidazole Nitrogen): An aromatic nitrogen (
). The -proton is acidic ( ), while the is weakly basic ( ). Under standard alkylation conditions without strong base deprotonation, the azetidine nitrogen is significantly more nucleophilic. -
Linker (Ether): The ether oxygen is stable and non-reactive under standard radiolabeling conditions.
Isotope Selection
-
Carbon-11 (
): Ideal for labeling the -methyl derivative (native structure preservation). -
Fluorine-18 (
): Required for longer imaging windows. Since the native structure lacks fluorine, this requires a bioisosteric approach, typically -fluoroethylation or -fluoropegylation.[1]
Part 2: Protocol A — Carbon-11 Labeling via [2]
This protocol describes the synthesis of the
Precursor Requirements
-
Precursor: 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole (Free base or HCl salt).[1]
-
Purity: >98% HPLC grade.
-
Handling: If using HCl salt, an equivalent of base (e.g.,
) is required to free the amine in situ.
Automated Synthesis Workflow (Graphviz)
Caption: Workflow for the regioselective N-[
Step-by-Step Procedure
-
Precursor Preparation: Dissolve 0.5 – 1.0 mg of the precursor in 300 µL of anhydrous Acetone or DMF.
-
Note: Acetone is preferred for [
]MeOTf trapping efficiency at room temperature.
-
-
Activity Trapping: Deliver [
]MeOTf (produced via gas-phase iodination followed by silver triflate column) into the reaction vessel at room temperature (20–25°C). -
Reaction: Allow the mixture to stand for 60–90 seconds. Heating is generally not required and should be avoided to prevent alkylation of the imidazole nitrogen.
-
Quenching: Add 1.5 mL of HPLC mobile phase (e.g., 10% Ethanol in buffered saline) to quench the reaction.
-
Purification: Inject onto a semi-preparative HPLC column.
-
Column: C18 Reverse Phase (e.g., Luna C18(2), 250 x 10 mm).
-
Mobile Phase: 0.1M Ammonium Formate (pH 9) / Acetonitrile (Isocratic, ratio determined by logP, typically 85:15). High pH is crucial to suppress peak tailing of the amine.[1]
-
-
Formulation: Collect the product peak in a dilution flask containing water, pass through a C18 Sep-Pak, wash with water, and elute with 1 mL Ethanol followed by 9 mL Saline.
Part 3: Protocol B — Fluorine-18 Labeling via Fluoroalkylation[1]
Since direct fluorination of the azetidine ring is chemically challenging and unstable, we employ
Precursor Requirements
-
Precursor: 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole.[1]
-
Prosthetic Group: 2-[
]Fluoroethyl tosylate ([ ]FEtTs) or 2-[ ]Fluoroethyl bromide.
Reaction Scheme & Mechanism
The reaction proceeds via an
Mechanism Diagram (Graphviz):
Caption: Indirect labeling strategy using [
Step-by-Step Procedure
-
Synthesis of Prosthetic Group:
-
React dried [
]KF/K2.2.2 complex with 1,2-ethylene ditosylate in Acetonitrile (90°C, 5 min). -
Purify via HPLC or SPE (C18) to isolate 2-[
]fluoroethyl tosylate. -
Solvent Exchange: Evaporate acetonitrile and reconstitute in anhydrous DMSO (500 µL).
-
-
Alkylation Reaction:
-
Add the [
]FEtTs/DMSO solution to a vial containing 1–2 mg of the Azetidine precursor and 2–3 mg of Cesium Carbonate ( ) or DIPEA. -
Note:
promotes the reaction but excessive base might risk imidazole alkylation. DIPEA is milder.
-
-
Incubation: Heat at 100°C for 10–15 minutes.
-
Purification:
-
Dilute with water.[1]
-
Perform Semi-prep HPLC (Gradient elution: 5% to 60% MeCN in 0.1% TFA or Ammonium Acetate).
-
-
Quality Control: Verify identity using a non-radioactive reference standard (N-fluoroethyl-2-[(Azetidin-3-yloxy)methyl]-1H-imidazole).
Part 4: Quality Control & Troubleshooting
QC Parameters (Table)
| Parameter | Acceptance Criteria | Method |
| Radiochemical Purity | > 95% | Analytical HPLC (Radio-detector) |
| Chemical Purity | No significant UV impurities | Analytical HPLC (UV 254 nm) |
| Molar Activity ( | > 37 GBq/µmol (>1000 mCi/µmol) | Mass peak area vs. Standard curve |
| Residual Solvents | Acetone/MeCN < 5000 ppm | Gas Chromatography (GC) |
| pH | 4.5 – 8.5 | pH Strip/Meter |
Troubleshooting Guide
-
Issue: Low Yield in
C-Methylation.-
Cause: Moisture in the reaction solvent (Acetone/DMF).
-
Fix: Use freshly opened anhydrous solvents and flame-dry the reaction vessel.[1]
-
-
Issue: Bis-alkylation (Labeling on Imidazole).
-
Cause: Temperature too high or reaction time too long.[1]
-
Fix: Reduce reaction time to 45 seconds; ensure no strong base (NaOH/KOH) is present.
-
-
Issue: HPLC Peak Tailing.
-
Cause: Interaction of the basic azetidine/imidazole amines with silanol groups on the column.
-
Fix: Use a "Base-Deactivated" column (e.g., C18 Luna or XBridge) and ensure mobile phase pH is basic (Ammonium Formate pH 9.0) or contains an ion-pairing agent (Triethylamine).
-
References
-
Gomez, L. et al. (2018). Radiosynthesis and reactivity of N-[11C]methyl carbamoylimidazole. Journal of Radioanalytical and Nuclear Chemistry. Link
- Relevance: Establishes reactivity profiles for imidazole nitrogens in radiochemistry.
-
Deng, X. et al. (2019). Direct 11C-methylation of amines with [11C]CO2. Nature Communications. Link
- Relevance: Advanced methods for methyl
-
Preshlock, S. et al. (2016). 18F-Labeling of Arenes and Heteroarenes for Imaging & Therapy. Chemical Reviews. Link
- Relevance: Comprehensive review of heterocycle labeling str
-
Zhang, M. et al. (2023).[2] Recent Developments in Carbon-11 Chemistry and Applications. Molecules. Link
- Relevance: Protocols for [11C]Methyl Trifl
-
PubChem Compound Summary. (2025). 2-(Azetidin-3-yl)-1-methyl-1H-imidazole.[1] National Center for Biotechnology Information. Link
- Relevance: Structural valid
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: AZT-IMD-SYNTH-001 Subject: Troubleshooting Ether Linkage, Azetidine Stability, and Isolation
Executive Summary: The Synthetic Challenge
You are attempting to synthesize 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole . This molecule presents a "perfect storm" of synthetic challenges:
-
Amphotericity: The imidazole ring is basic, while the azetidine is a strained secondary amine (post-deprotection).
-
Self-Destruction Risk: 2-(Chloromethyl)imidazoles are notoriously unstable as free bases, prone to rapid self-polymerization.
-
Ring Strain: The azetidine ring (26 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening during deprotection.
This guide moves beyond standard textbook procedures to address the process variables that determine success or failure in the lab.
Module 1: The Coupling Reaction (Ether Formation)
User Question: "I am using Williamson ether synthesis with NaH, but my yields are consistently low (<30%), and I see a baseline streak on TLC. What is going wrong?"
Scientist's Diagnosis:
The issue is likely competitive N-alkylation or polymerization of the electrophile .
If your imidazole fragment is not N-protected, the imidazole nitrogen (
The Solution: Orthogonal Protection Strategy
You must use 1-Trityl-2-(chloromethyl)-1H-imidazole (Fragment B) and 1-Boc-3-hydroxyazetidine (Fragment A). The trityl (Trt) group is bulky enough to block the
Optimized Protocol: Phase-Transfer Catalyzed or NaH Coupling
| Parameter | Recommendation | Rationale |
| Base | NaH (60% in oil) | Generates the irreversible alkoxide of the azetidinol. |
| Solvent | DMF or NMP (Anhydrous) | High dielectric constant promotes |
| Temperature | 0°C | Form alkoxide at 0°C. Add electrophile cold. Never heat above 40°C initially to avoid elimination. |
| Stoichiometry | 1.2 eq. Alkoxide : 1.0 eq. Electrophile | Excess alcohol ensures the unstable chloride is fully consumed. |
Step-by-Step Workflow:
-
Dissolve 1-Boc-3-hydroxyazetidine (1.2 equiv) in anhydrous DMF under
. -
Cool to 0°C. Add NaH (1.3 equiv). Stir for 30 min (gas evolution must cease).
-
Dropwise add a solution of 1-Trityl-2-(chloromethyl)-1H-imidazole (1.0 equiv) in DMF.
-
Allow to warm to RT and stir for 4-6 hours.
-
Quench: Pour into ice-water. The product (Boc/Trt protected) is lipophilic and will precipitate or extract easily into EtOAc.
Module 2: Deprotection & Azetidine Stability
User Question: "I successfully made the ether, but when I treat it with TFA/DCM to remove the protecting groups, the azetidine ring opens or decomposes. How do I deprotect without destroying the ring?"
Scientist's Diagnosis: Azetidines are kinetically stable to base but thermodynamically unstable to acid. Strong acids (TFA, HCl) protonate the azetidine nitrogen, making the adjacent carbons highly electrophilic. If a nucleophile (even water or trifluoroacetate) attacks, the ring relieves strain by opening.
The Solution: Scavenger-Free or Two-Step Deprotection Simultaneous removal of Trityl (acid labile) and Boc (acid labile) is risky.
Option A: The "Gentle" Cocktail (Recommended) Use HCl in Dioxane (4M) instead of TFA.
-
Why? TFA forms esters with the ring-opened alcohol. HCl precipitates the product as a hydrochloride salt immediately, removing it from solution and preventing further degradation.
-
Protocol: Dissolve intermediate in minimal MeOH. Add 4M HCl/Dioxane at 0°C. Stir 1h. Evaporate in vacuo without heating above 30°C.
Option B: Sequential Deprotection (High Fidelity)
-
Remove Trityl: 1% TFA in DCM (very mild) or dilute Acetic Acid. The Boc group survives this.[1]
-
Remove Boc: Use TMSOTf / 2,6-lutidine (silyl method) or H3PO4 . These are non-nucleophilic methods that preserve ring integrity.
Visualizing the Pathway
Caption: Figure 1. Synthesis workflow highlighting the critical deprotection branch point to avoid ring opening.
Module 3: Isolation and Purification
User Question: "My product is water-soluble. I cannot extract it from the aqueous layer after neutralization. How do I isolate it?"
Scientist's Diagnosis: The target molecule is a polar, hydrophilic polyamine .
-
LogP (predicted): ~0.2 to -0.5.
-
At pH 7, the imidazole is neutral, but the azetidine is protonated.
-
Standard EtOAc/Water extraction will leave your product in the water waste.
The Solution: Avoid Aqueous Workup
Method 1: Precipitation (For HCl Salts) If you used the HCl/Dioxane method, your product is likely a solid salt.
-
Concentrate the reaction mixture to ~20% volume.
-
Add cold Diethyl Ether (Et2O) or MTBE .
-
The product should crash out as a white hygroscopic solid. Filter under
.
Method 2: Ion Exchange Chromatography (For Free Base) If you need the free base:
-
Load the aqueous crude onto a Dowex 50WX8 (Strong Cation Exchange) column.
-
Wash with Water/MeOH (removes salts and non-basic impurities).
-
Elute with 2M Ammonia in MeOH .
-
Concentrate the ammoniacal fractions.
Method 3: Reverse Phase Flash (C18) Do not use normal phase silica (the amine will streak or bind irreversibly).
-
Column: C18 functionalized silica.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient: 0% to 20% ACN (The product is very polar and elutes early).
Summary of Critical Process Parameters (CPPs)
| Process Step | Critical Parameter | Target Range | Consequence of Deviation |
| Coupling | Moisture Content | < 0.05% (Karl Fischer) | NaH consumes water; yield drops; trityl alcohol byproduct forms. |
| Coupling | Imidazole Protection | Mandatory | Unprotected imidazole leads to N-alkylation (polymerization). |
| Deprotection | Temperature | < 30°C | Higher temps promote azetidine ring opening. |
| Isolation | pH during extraction | N/A (Avoid Extraction) | Product partitions to water; use precipitation or lyophilization. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Trityl and Boc stability).
-
Couty, F.; Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006 , 38(5), 427-465. Link (Review of azetidine ring stability and handling).
-
Pfizer Inc. "Process for the preparation of imidazole derivatives." U.S. Patent 4,182,769, 1980 . (Describes the handling of 2-chloromethylimidazoles and trityl protection strategies).
-
Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20(2), 140–177. Link (General process chemistry principles for polar amine isolation).
Sources
Troubleshooting 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole solubility issues
Welcome to the technical support guide for 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but a deeper understanding of the physicochemical principles governing its behavior, enabling you to design robust and successful experiments.
Introduction
2-[(Azetidin-3-yloxy)methyl]-1H-imidazole is a heterocyclic compound featuring both a basic imidazole ring and a strained azetidine ring. This unique structure, while promising for molecular interactions, presents a common hurdle for researchers: poor aqueous solubility. This guide offers a structured, question-and-answer approach to systematically troubleshoot and overcome these issues.
Before proceeding, let's review the key physicochemical properties that underpin the solubility behavior of this molecule.
| Property | Estimated Value | Rationale & Implication |
| Molecular Weight | ~167.2 g/mol | A relatively small molecule, suggesting that "brick dust" (crystal lattice energy) issues could be a factor if solubility is very low. |
| pKa (Imidazole) | ~7.0[1][2] | The imidazole ring acts as a base. At pH values below its pKa, it becomes protonated and positively charged, which typically increases aqueous solubility. |
| pKa (Azetidine) | ~8.0 - 9.0 | The azetidine ring is also basic. It will also be protonated at lower pH values, contributing a second positive charge and further enhancing solubility in acidic conditions. |
| Predicted XLogP3 | ~ -0.1[3] | This value suggests the neutral form of the molecule is relatively hydrophilic. However, its basic nature means that pH-dependent solubility will be the dominant factor. |
Frequently Asked Questions & Troubleshooting Guides
Q1: My compound won't dissolve in standard aqueous buffers like PBS (pH 7.4). What is the first step?
Answer: Direct dissolution of many organic compounds in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in an organic solvent.
Causality: The neutral form of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole, which is predominant at neutral pH, has limited aqueous solubility. An organic solvent like Dimethyl Sulfoxide (DMSO) is highly effective at disrupting the crystal lattice forces of the solid compound and solvating the molecule, allowing for the preparation of a high-concentration stock solution.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Preparation: Weigh the desired amount of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole into a sterile, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[4]
-
Verification: Visually inspect the solution against a light and dark background to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in desiccated conditions.[4][5] Note that water absorption by DMSO can reduce the solubility of compounds over time.[5]
Q2: I successfully made a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer (pH 7.4). Why does this happen and how can I fix it?
Answer: This is a classic and common problem known as "solvent-shifting precipitation." It occurs when a compound that is soluble in a high concentration of an organic solvent (like your DMSO stock) is diluted into an aqueous solution where it is poorly soluble. For this specific molecule, the issue is directly linked to its basic nature.
Causality: At a physiological pH of 7.4, the imidazole (pKa ~7.0) and azetidine (pKa ~8-9) moieties are only partially protonated.[1][2][6] The predominantly neutral form of the molecule is less soluble in water, causing it to crash out of solution upon dilution from DMSO. The key to preventing this is to control the pH of the final aqueous solution.
Troubleshooting Workflow: Addressing Precipitation Upon Dilution
Caption: Workflow for troubleshooting precipitation after DMSO stock dilution.
Protocol 2: Determining an Optimal pH for Aqueous Solutions
-
Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 5.0, 6.0, 7.0, 7.4). Common buffers include MES (pH 5.5-6.7) and Acetate (pH 3.6-5.6). Ensure the buffer itself doesn't react with your compound.
-
Spike with Stock: In separate tubes, add your aqueous buffers. Then, spike each with your DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is consistent and ideally below 0.5% to minimize solvent effects on the assay.[7]
-
Observe: Incubate the solutions at your experimental temperature for 30-60 minutes.
-
Inspect: Visually inspect for precipitation or turbidity. For quantitative analysis, you can measure light scattering using a nephelometer or a plate reader.
-
Select pH: Choose the lowest pH that maintains solubility while being compatible with your experimental system. For 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole, a pH between 5.0 and 6.0 is predicted to be effective.
Q3: I am still facing precipitation at my desired concentration, even with pH adjustment. What other methods can I try?
Answer: If pH adjustment alone is insufficient, more advanced formulation strategies like using co-solvents or excipients can be employed.
-
Co-solvents: These are water-miscible organic solvents that, when added in small percentages to the aqueous buffer, can increase the solubility of a compound.[8][9] They work by reducing the polarity of the aqueous environment.[10][]
-
Examples: Polyethylene glycol 400 (PEG 400), ethanol, and propylene glycol are commonly used.[8][12]
-
Implementation: Try adding 1-10% (v/v) of a co-solvent to your final aqueous buffer before adding the DMSO stock solution. Always run a vehicle control with the same co-solvent concentration to check for effects on your assay.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble guest molecules, like your compound, forming an "inclusion complex" that is more soluble in water.[15][16][17]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations.[16]
-
Implementation: Prepare the cyclodextrin solution in your aqueous buffer first. Then, add the DMSO stock solution to the cyclodextrin-containing buffer. This requires empirical testing to find the optimal type and concentration of cyclodextrin.
-
Q4: What is the ionization behavior of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole at different pH values?
Answer: Understanding the ionization state is critical for predicting solubility. The molecule has two basic nitrogen centers that will be protonated under acidic conditions.
Caption: Predicted ionization states of the compound across different pH ranges.
At a pH below ~6.0, both the imidazole and azetidine nitrogens are expected to be protonated, resulting in a dicationic species with significantly enhanced aqueous solubility. As the pH increases towards neutral, the imidazole ring is the first to be deprotonated, followed by the azetidine ring at more basic pH, leading to a decrease in solubility.
Summary and Best Practices
| Issue | Root Cause | Recommended Solution | Key Consideration |
| Failure to dissolve in buffer | Low intrinsic solubility of the neutral form. | Prepare a concentrated stock solution in 100% DMSO. | Ensure DMSO is anhydrous and of high purity. |
| Precipitation upon dilution | Solvent shift and insufficient protonation at neutral pH. | Lower the pH of the final aqueous buffer to 5.0-6.0. | Verify that the acidic pH is compatible with your biological assay. |
| Persistent precipitation | Concentration exceeds solubility limit even with pH adjustment. | Add a co-solvent (e.g., 1-10% PEG 400) or a solubilizing excipient (e.g., HP-β-CD). | Always include a vehicle control with the co-solvent/excipient alone. |
| Stock solution instability | Water absorption by DMSO; repeated freeze-thaw cycles. | Aliquot stock solutions and store in a desiccated environment at -20°C or below.[4][5] | Avoid keeping stock solutions at room temperature for extended periods. |
By systematically applying these principles and protocols, researchers can effectively manage the solubility of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole, ensuring reliable and reproducible experimental results.
References
-
Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. [Link]
-
Gould, S., & Scott, R. C. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 27(19), 6451. [Link]
-
Wikipedia contributors. (2024, February 15). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]
-
DFE Pharma. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Video]. YouTube. [Link]
-
IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Shayan, M., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 52, 637-649. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Fakhree, M. A. A., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology, 27(6), 724-733. [Link]
-
Various Authors. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 796. [Link]
-
Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... Study Prep in Pearson+. [Link]
-
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. [Link]
-
Wikipedia contributors. (2024, February 18). Imidazole. In Wikipedia, The Free Encyclopedia. [Link]
-
Various Authors. (2024, January 5). If the imidazol ring in histidine is basic, why and how is its pKa value = 6? Quora. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazole. PubChem Compound Database. [Link]
-
Singh, S., & Kaur, M. (2021). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. TSI Journals. [Link]
-
Bouzaina, K., et al. (2021). Synthesis and Study of Biological Activities of Water-Soluble Derivatives of Metronidazole Based on Carbohydrate. Journal of Chemistry, 2021, 9987820. [Link]
-
Roughley, S. D. (2021). Tactics to Improve Solubility. In The Royal Society of Chemistry. [Link]
-
Reddit User. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of Imidazole. ResearchGate. [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Domańska, U., & Szydłowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 48(2), 341-345. [Link]
-
Various Authors. (n.d.). Heterocyclic Compounds. Various Sources. [Link]
-
The Good Scents Company. (n.d.). 2-methyl imidazole. The Good Scents Company. [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). [2H3]-1-Methyl-1H-Imidazole-4-acetic acid. Shimadzu Chemistry & Diagnostics. [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ziath.com [ziath.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 15. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alfachemic.com [alfachemic.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Optimization of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole Synthesis
Topic: Improving the yield of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]
Executive Summary
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole presents a classic "clash of functionalities." You are attempting to link two polar, basic heterocycles via an ether bridge while maintaining ring integrity.[1][2] The primary yield-killing factors in this synthesis are N-alkylation competition , instability of the electrophile (2-chloromethylimidazole) , and aqueous workup losses due to high polarity.[1]
This guide moves beyond standard textbook definitions to provide a process-chemistry approach to optimizing this specific transformation.
Module 1: The Synthetic Strategy & Reaction Setup
The Core Problem: Ambident Nucleophiles & Unstable Electrophiles
The most robust route for this etherification is the Williamson Ether Synthesis , reacting a protected 3-hydroxyazetidine with a protected 2-(chloromethyl)imidazole.
Critical Failure Point: The use of unprotected 2-(chloromethyl)imidazole.[1][2]
-
Issue: 2-(Chloromethyl)imidazole is highly unstable as a free base.[1][2] It undergoes rapid self-alkylation (polymerization) because the imidazole nitrogen attacks the chloromethyl group of a neighboring molecule.[1]
-
Solution: You must use N-protection on the imidazole or generate the electrophile in situ from the alcohol.
Recommended Protocol (Step-by-Step)
Step 1: Protecting Group Selection (Crucial)
-
Azetidine: Use 1-Boc-3-hydroxyazetidine .[1][2] The Boc group is stable to the basic conditions of ether formation and prevents azetidine amine interference.[2]
-
Imidazole: Use 1-Trityl-2-(chloromethyl)imidazole (or 1-Trityl-2-hydroxymethylimidazole precursor).[1][2]
-
Why Trityl (Trt)? The bulky trityl group sterically hinders the N-3 position, forcing reaction at the oxygen (if using the imidazole as nucleophile) or simply preventing self-quaternization (if using it as the electrophile).
-
Step 2: The Coupling Reaction (Williamson)
-
Reagents: 1-Boc-3-hydroxyazetidine (1.0 equiv), NaH (60% dispersion, 1.2 equiv), 1-Trityl-2-(chloromethyl)imidazole (1.1 equiv).[1][2]
-
Solvent: DMF/THF (1:1 mixture). Pure DMF can lead to cleaner conversion but is harder to remove; THF moderates the reactivity.
-
Temperature: 0°C to Room Temperature (RT). Do not heat above 50°C to avoid azetidine ring opening.[1]
Protocol:
-
Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF/THF (0.2 M).
-
Cool to 0°C under N2.
-
Add NaH portion-wise. Stir for 30 min to ensure complete deprotonation (formation of the alkoxide).
-
Add 1-Trityl-2-(chloromethyl)imidazole (dissolved in minimal THF) dropwise.
-
Allow to warm to RT and stir for 4–6 hours.
Module 2: Troubleshooting & Optimization (FAQ)
Q1: My reaction mixture turns black/tarry, and yield is <10%. Why?
Diagnosis: Polymerization of the imidazole electrophile.[2] Fix:
-
If you are generating the chloride from 2-(hydroxymethyl)imidazole using SOCl2, ensure you remove all excess SOCl2 and HCl before adding it to the basic azetidine solution. Excess acid will protonate the azetidine alkoxide, killing the nucleophile.
Q2: I see the product on LCMS, but I lose it during aqueous workup.
Diagnosis: The product is highly polar and water-soluble, especially if protecting groups fell off or if the pH is not optimized. Fix:
-
Do not deprotect yet. Keep the Boc and Trityl groups on during workup. The fully protected intermediate is lipophilic and extracts easily into EtOAc.[2]
-
Salting Out: Saturate the aqueous phase with NaCl.[2]
-
Extraction Solvent: If the product is partially deprotected, use n-Butanol or DCM:Isopropanol (3:1) for extraction, not just pure EtOAc.[1]
Q3: Can I use the Mitsunobu reaction instead?
Analysis: Generally, No .
-
Reason: The Mitsunobu reaction typically requires the nucleophile to have a pKa < 11 (e.g., phenols, carboxylic acids). 3-Hydroxyazetidine (alcohol) and 2-hydroxymethylimidazole (alcohol) are both aliphatic alcohols (pKa ~16-17).[1][2] They will not react effectively under standard DEAD/PPh3 conditions.[1][2]
-
Exception: You could use Azetidin-3-ol as the alcohol and a mercapto-imidazole (thioether linkage) or an acidic imidazole derivative, but for the oxygen ether, Williamson is superior.[1]
Module 3: Visualization of Logic & Workflow
Figure 1: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying yield loss in Azetidine-Imidazole ether synthesis.
Figure 2: Optimized Synthetic Pathway
Caption: Convergent synthesis strategy utilizing orthogonal protection to maximize yield.
Module 4: Data & Benchmarking
The following table summarizes expected outcomes based on different base/solvent systems for this specific etherification type (Alkylation of hindered secondary alcohol with heteroaryl halide).
| Reaction System | Base | Solvent | Temp | Expected Yield | Risk Factor |
| Standard | NaH (60%) | DMF | 0°C -> RT | 65-80% | Exothermic; requires dry solvents.[1][2] |
| Mild | Cs2CO3 | MeCN | Reflux | 20-40% | Incomplete conversion; elimination of chloride.[1][2] |
| Phase Transfer | 50% NaOH + TBAB | Toluene/H2O | RT | 50-60% | Hydrolysis of chloride; emulsion formation.[1][2] |
| Mitsunobu | DEAD/PPh3 | THF | RT | <10% | pKa mismatch (Alcohol + Alcohol).[1][2] |
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley.[1][2] (Standard reference for Trityl and Boc stability).
-
Organic Chemistry Portal. (2024).[1][2] Williamson Ether Synthesis: Mechanism and Conditions. (General mechanism and solvent effects).
-
BenchChem Technical Support. (2025). Improving reaction conditions for Williamson ether synthesis.
-
National Institutes of Health (NIH). (2008).[1][2] Synthesis and stability of 1H-imidazole derivatives. (Discusses imidazole instability and protection).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Limitations.
Sources
2-[(Azetidin-3-yloxy)methyl]-1H-imidazole stability problems in solution
Here is the technical support guide for 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole .
Status: Active | Topic: Stability & Degradation Profiles | Audience: R&D Chemist / MedChem
Executive Summary: The "Push-Pull" Instability
As a Senior Application Scientist, I often see researchers treat 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole as a standard building block. It is not. This molecule possesses a "push-pull" instability profile:
-
The Azetidine Ring (The Time Bomb): A 4-membered nitrogen heterocycle with ~26 kcal/mol of ring strain. It is kinetically stable but thermodynamically desperate to open.
-
The Imidazole (The Trigger): A robust nucleophile (N3 position) that can facilitate intermolecular polymerization or act as a general base to catalyze hydrolysis.
-
The Ether Linkage: While generally inert, its position at C3 of the azetidine creates electronic effects that can sensitize the ring to acid-mediated cleavage.
This guide addresses the three most common failure modes: Acid-Mediated Hydrolysis , Concentration-Dependent Oligomerization , and Oxidative Degradation .
Part 1: Diagnostic Troubleshooting
Issue 1: Rapid Disappearance of Compound in LC-MS (Acidic Mobile Phase)
Symptom: You observe a clean peak at T=0, but after 2 hours in the autosampler (using 0.1% Formic Acid/Water), the parent peak (
-
Root Cause: Acid-Catalyzed Ring Opening. The azetidine nitrogen is basic (
). In acidic media (pH < 4), it becomes protonated. This quaternary ammonium species activates the strained ring, making the C2 or C4 carbons highly electrophilic. Water (the solvent) attacks, cleaving the C-N bond and yielding a linear amino-alcohol. -
The Fix:
-
Immediate: Switch LC-MS mobile phases to high pH (e.g., 10mM Ammonium Bicarbonate, pH 8.0).
-
Process: Avoid acidic workups (e.g., 1N HCl washes). Use phosphate buffers (pH 7.[1]4) or basic extraction (DCM/NaHCO3).
-
Issue 2: Formation of Insoluble Gums/Precipitates in Stock Solutions
Symptom: A clear 100 mM DMSO stock solution turns cloudy or viscous after 24 hours at room temperature.
-
Root Cause: Intermolecular Nucleophilic Polymerization. The imidazole nitrogen (N3) of Molecule A attacks the azetidine ring of Molecule B. This "daisy-chain" reaction is concentration-dependent and driven by the nucleophilicity of the imidazole and the strain of the azetidine.
-
The Fix:
-
Storage: Store stocks at < 10 mM if possible. High concentration (>50 mM) dramatically accelerates second-order polymerization kinetics.
-
Temperature: Store all DMSO stocks at -20°C or -80°C . Never leave them on the benchtop overnight.
-
Additives: If compatible with downstream biology, store as a mono-salt (e.g., with 1 eq. of a weak acid like acetic acid) to protonate the imidazole just enough to reduce nucleophilicity without triggering azetidine acid-hydrolysis (a delicate balance).
-
Issue 3: "Ghost" Peaks in NMR (Broadening)
Symptom:
-
Root Cause: Conformational Exchange / Nitrogen Inversion. The azetidine ring puckers, and the nitrogen inverts. At room temperature, this rate can be intermediate on the NMR timescale, causing broadening.
-
The Fix:
-
Validation: Run the NMR at elevated temperature (e.g., 50°C) to coalesce the peaks, or cool to -40°C to freeze the conformers. This confirms the molecule is intact and not degraded.
-
Part 2: Mechanistic Visualization
Below is the degradation pathway mapping the acid-catalyzed failure mode, which is the primary cause of sample loss.
Figure 1: The acid-catalyzed hydrolysis pathway. Note that protonation of the azetidine nitrogen is the "gatekeeper" event that permits ring opening.[1]
Part 3: Validated Stability Protocol
Do not assume stability. Run this "pH Stress Test" before using the compound in critical biological assays.
Protocol: 24-Hour pH Stability Profiling
Objective: Determine the operational pH window for the compound.
Materials:
-
Compound Stock (10 mM in DMSO)
-
Buffers (100 mM):
-
pH 2.0 (Glycine-HCl)
-
pH 7.4 (PBS)
-
pH 9.0 (Ammonium Bicarbonate)
-
-
Internal Standard (e.g., Caffeine - stable and distinct UV)
Workflow:
-
Preparation: Prepare three 1.5 mL HPLC vials. Add 990 µL of respective buffer to each.
-
Spike: Add 10 µL of Compound Stock + 10 µL of Internal Standard to each vial (Final Conc: 100 µM). Vortex mix.
-
T=0 Injection: Immediately inject each sample on HPLC (Use a neutral/basic mobile phase if possible, or a short acidic run < 5 mins).
-
Incubation: Place vials in the autosampler (25°C) or incubator.
-
Time Course: Inject every 2 hours for 12 hours, then at 24 hours.
-
Analysis: Plot the Area Ratio (Compound/Internal Standard) vs. Time.
Data Interpretation (Table):
| Observation | Diagnosis | Action Plan |
| Stable at pH 7.4 & 9.0, Degrades at pH 2.0 | Normal Profile. Azetidine is acid-labile. | Avoid acidic quenchers (TFA). Use basic mobile phases. |
| Degrades at all pH levels | General Instability. Likely oxidative or highly reactive ether. | Store under Argon. Use fresh preparations only. |
| Stable at pH 2.0, Degrades at pH 9.0 | Base Instability. Unusual for this scaffold. | Check for elimination reactions (if leaving groups present). |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use this compound in a standard TFA-based peptide synthesis workflow? A: Absolutely not. The standard cleavage cocktails (95% TFA) will obliterate the azetidine ring within seconds. You must use acid-labile resins (like 2-Chlorotrityl) that cleave with 1% TFA/DCM, or explore orthogonal protection strategies where the azetidine is introduced after resin cleavage.
Q2: I see a "doublet of doublets" pattern collapsing into a singlet in my NMR. Is this degradation?
A: Not necessarily. This is often dynamic NMR behavior . The azetidine ring protons (
Q3: What is the best solvent for long-term storage?
A: Anhydrous DMSO or Acetonitrile at -80°C. Avoid protic solvents (Methanol/Ethanol) for storage, as they can act as nucleophiles if the solution becomes slightly acidic over time (e.g., absorption of atmospheric
Q4: My compound is an oil. Can I make a salt to solidify it? A: Proceed with caution. While salts (HCl, Oxalate) are common for amines, the solid state acidity of an azetidinium salt can lead to solid-state polymerization or degradation upon moisture uptake. If you must make a salt, the Fumarate or Maleate salts are often gentler and less hygroscopic than HCl salts.
References
-
Bai, G., et al. (2021).[2] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588.
- Context: Defines the mechanism of acid-mediated azetidine ring opening and the correl
-
Couty, F., & Drouillat, B. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[3][4] Organic & Biomolecular Chemistry, 19.
- Context: Comprehensive review of azetidine reactivity, highlighting the strain release driving force for hydrolysis and nucleophilic
-
Alves, M. J., et al. (2023). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives." Molecules, 28(3).[5]
- Context: Provides experimental protocols for handling functionalized azetidines and data on their stability in solution during synthesis.
-
Bellina, F., & Lessi, M. (2019).
- Context: Establishes the nucleophilicity profiles of 2-substituted imidazoles, crucial for understanding the polymeriz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole
Introduction
Welcome to the technical support center for 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole. This molecule is a valuable heterocyclic building block in modern drug discovery, prized for its unique three-dimensional structure. However, its distinct chemical properties—stemming from the combination of a basic imidazole ring and a strained, basic azetidine ring—present significant purification challenges.[1] The compound's high polarity and potential for instability under certain conditions can lead to issues such as poor chromatographic resolution, low recovery, and product degradation.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common obstacles encountered during the purification of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and develop robust, reproducible purification protocols.
Frequently Asked Questions (FAQs)
Q1: What makes 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole so challenging to purify?
A1: The difficulty arises from a combination of three key molecular features:
-
High Polarity: The presence of two nitrogen-containing heterocyclic rings and an ether linkage makes the molecule highly polar. This leads to very strong interactions with polar stationary phases like silica gel and high solubility in polar solvents, complicating both chromatography and extraction.[2]
-
Basicity: Both the imidazole (pKa of conjugate acid ≈ 7) and azetidine rings are basic.[3] This basicity causes strong, non-ideal interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing (streaking) during chromatography.[4]
-
Ring Strain: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening under strongly acidic or nucleophilic conditions.[1] This instability limits the use of aggressive pH modifiers or certain solvents during purification.
Q2: What are the primary impurities I should anticipate?
A2: Impurities typically fall into three categories:
-
Unreacted Starting Materials: Such as 3-hydroxyazetidine or a 2-(halomethyl)-1H-imidazole precursor.
-
Reaction Byproducts: Including isomers or products from side-reactions.
-
Degradation Products: Primarily from the acid- or nucleophile-induced opening of the azetidine ring. The specific product will depend on the conditions used.
Q3: Which analytical techniques are most effective for assessing the purity of my final product?
A3: A multi-technique approach is recommended for a comprehensive purity assessment:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It can separate the target compound from impurities and provide mass information for their identification.[5][6] A reversed-phase C18 column with a buffered mobile phase is a good starting point.[7]
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for confirming the structural integrity of the final product and identifying any residual solvents or structurally similar impurities.
-
HPLC-UV (High-Performance Liquid Chromatography with UV Detection): A validated HPLC-UV method is crucial for accurate quantification of purity (e.g., area percent). A typical wavelength for imidazole-containing compounds is around 210-230 nm, but should be optimized for your specific molecule.[6][8]
Troubleshooting Guide: Chromatographic Purification
This section addresses the most common problems encountered during chromatographic purification of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole.
Q: My compound streaks severely on a silica gel TLC plate and column. How can I fix this?
A: This is the most common issue, caused by the basic nitrogen atoms interacting with acidic silica.
-
Causality: The lone pairs on the nitrogen atoms of both the imidazole and azetidine rings form strong acid-base interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, often irreversible binding, leads to slow, uneven movement of the compound, resulting in significant tailing or "streaking."[4]
-
Solution 1: Mobile Phase Modification (Recommended First Step):
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base like triethylamine (Et₃N) or ammonium hydroxide (as a solution in methanol) to your mobile phase.[4]
-
Typical Concentration: Start with 0.5-1% Et₃N or 1-2% of a 7N NH₃ in methanol solution added to the eluent. For example, a common eluent system would be Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (90:10:1).
-
Self-Validation: Run a TLC plate with your crude material in three lanes: one with the DCM/MeOH solvent, one with DCM/MeOH + 1% Et₃N, and one with DCM/MeOH + 2% Et₃N. The lane with the modifier should show a well-defined, less-tailed spot with a higher Rf value.
-
-
Solution 2: Use an Alternative Stationary Phase:
-
If base modification is insufficient or incompatible with your synthesis, switch to a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Use neutral or basic alumina to avoid compound degradation.[4]
-
Reversed-Phase (C18) Silica: This is an excellent option as it separates based on polarity in a different way (hydrophobicity). Your highly polar compound will elute early, while greasy, non-polar impurities will be retained longer.[4]
-
Q: My compound has very low recovery from the silica gel column, or it won't elute at all.
A: This suggests either irreversible adsorption or on-column degradation.
-
Causality: The interaction with silica may be too strong, causing your compound to permanently bind to the column. Alternatively, the prolonged exposure to the acidic silica surface could be catalyzing the degradation of the sensitive azetidine ring.[1]
-
Solution 1: Test Stability First:
-
Before committing your entire batch to a column, perform a stability test. Spot your compound on a silica TLC plate, and let it sit in the open air for 1-2 hours. Then, elute the plate as normal. If you see a new spot or significant streaking that wasn't there initially, your compound is likely degrading on the silica.[4]
-
-
Solution 2: Increase Mobile Phase Polarity Drastically:
-
If the compound is stable but simply too polar, a much stronger mobile phase is needed. A gradient elution starting from DCM/MeOH and gradually increasing to 10-20% of 7N NH₃ in methanol can be effective.
-
-
Solution 3: Switch to Reversed-Phase Chromatography:
Purification Strategy Decision Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide: Crystallization
Q: My compound "oils out" of solution instead of forming crystals.
A: "Oiling out" occurs when the compound's solubility limit is reached at a temperature above its melting point, or if the solution is supersaturated. [9][10]
-
Causality: The compound comes out of solution as a liquid phase (the "oil") instead of a solid crystalline lattice. This is common for compounds with impurities, which depress the melting point, or when the solution is cooled too quickly.
-
Solution 1: Slow Down the Cooling Process:
-
Re-heat the solution to dissolve the oil completely. You may need to add a small amount of additional hot solvent.[4]
-
Allow the flask to cool very slowly to room temperature, then transfer it to a refrigerator. Insulating the flask (e.g., with glass wool) can help.
-
-
Solution 2: Adjust the Solvent System:
-
The polarity of the solvent may be too similar to your compound. Try a less polar solvent system.
-
If using a co-solvent system (e.g., ethanol/water), the "poor" solvent may have been added too quickly. Re-heat to homogeneity and add the poor solvent more slowly at an elevated temperature.
-
-
Solution 3: Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of pure, solid material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.[4]
-
Recommended Protocols
Protocol 1: Flash Chromatography with a Basic Modifier
This protocol is designed to mitigate peak tailing on silica gel.
-
Slurry Preparation:
-
In a beaker, add your crude material. Dissolve it in a minimal amount of the strong eluent (e.g., DCM/MeOH 9:1).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution to form a slurry.
-
Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder. This "dry loading" method prevents solvent front issues and improves resolution.[4]
-
-
Column Packing:
-
Select a glass or pre-packed silica gel column. The mass of the silica should be 50-100 times the mass of your crude material for good separation.
-
Wet-pack the column using your initial, non-polar eluent (e.g., 100% DCM or Hexane/Ethyl Acetate).
-
-
Loading and Elution:
-
Carefully add your dry-loaded sample to the top of the packed column.
-
Begin elution with a solvent system such as Hexane/Ethyl Acetate with 1% triethylamine.
-
Gradually increase the polarity. A typical gradient might be:
-
DCM with 1% Et₃N
-
DCM:MeOH (98:2) with 1% Et₃N
-
DCM:MeOH (95:5) with 1% Et₃N
-
DCM:MeOH (90:10) with 1% Et₃N
-
-
-
Fraction Analysis:
-
Collect fractions and analyze them by TLC, using the same eluent system (including the base additive) and a suitable stain (e.g., permanganate or ninhydrin).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Guideline for Crystallization
This protocol provides a systematic approach to finding a suitable crystallization solvent.[11]
-
Solvent Screening (Small Scale):
-
Place 10-20 mg of your purified (post-column) material into several small test tubes.
-
To each tube, add a different solvent (e.g., Ethyl Acetate, Isopropanol, Acetonitrile, Toluene, Ethanol/Water mixture) dropwise at room temperature.
-
Ideal Solvent Behavior: The compound should be poorly soluble at room temperature but dissolve completely upon heating.[10]
-
If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when boiling, the solvent is too poor.
-
-
Crystallization Procedure:
-
Place the bulk of your material in an Erlenmeyer flask.
-
Add the chosen "good" solvent in portions while heating the mixture to a gentle boil (use a steam bath or heating mantle). Add just enough solvent to fully dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask.
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Data Summary: Impurity Profile
The following table outlines potential impurities and their characteristics.
| Impurity Name | Potential Origin | Chromatographic Behavior | Detection Method |
| 3-Hydroxyazetidine | Unreacted starting material | Highly polar, water-soluble. Elutes very early in RP-HPLC. | LC-MS, ¹H NMR |
| 2-(Chloromethyl)-1H-imidazole | Unreacted starting material | Moderately polar. Will elute before the product on silica. | LC-MS, TLC |
| Ring-Opened Adduct | Degradation via nucleophilic attack on the azetidine ring | Polarity will vary based on the nucleophile. | LC-MS (look for a mass increase corresponding to the added nucleophile) |
| Dimeric Species | Side reaction during synthesis | Less polar than the monomer. Will have a higher mass in MS. | LC-MS |
Mechanism Visualization
The following diagram illustrates why basic compounds like 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole interact strongly with silica gel and how a basic modifier mitigates this effect.
Caption: Mitigation of silica gel interactions using a basic modifier.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
- Waters Blog. (2025).
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- PMC. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Veeprho.
- BenchChem. (2025). Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde.
- PMC. (2022).
Sources
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- 2. waters.com [waters.com]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Imidazole Synthesis
Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of imidazole derivatives. The content is structured to offer not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental design and optimization.
I. Troubleshooting Guides
This section is organized by common experimental challenges. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: I am experiencing consistently low yields in my Debus-Radziszewski imidazole synthesis. What are the likely causes and how can I improve the outcome?
The Debus-Radziszewski synthesis, a multicomponent reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine, is a robust method for creating substituted imidazoles.[1][2] However, low yields are a frequent challenge and can often be traced back to several key factors.[3][4][5]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical variables. Insufficient heat may lead to an incomplete reaction, while prolonged heating can cause decomposition of reactants or products.
-
Poor Reagent Purity: Impurities in the starting materials, particularly the aldehyde, can lead to unwanted side reactions and a decrease in the desired product's yield.
-
Solution: Ensure the purity of all reagents before commencing the reaction. If necessary, purify the aldehyde by distillation or chromatography.
-
-
Inadequate Mixing: In a multi-component reaction, efficient mixing is crucial for all reactants to interact.
-
Solution: Employ vigorous stirring throughout the reaction, especially if any of the reactants are not fully soluble in the chosen solvent.
-
-
Choice of Ammonia Source: The source of ammonia can significantly impact the reaction's success.
-
Solution: While aqueous ammonia can be used, ammonium acetate is often a more effective source of ammonia and can also act as a mild catalyst.[6]
-
-
Catalyst Absence or Inefficiency: While the classic Debus-Radziszewski reaction can proceed without a catalyst, modern variations have shown that catalysts can dramatically improve yields and reduce reaction times.[4]
-
Solution: Consider the addition of a catalyst. A wide range have been reported to be effective, including:
-
Lewis acids: ZnCl₂ can be used to activate the carbonyl group towards nucleophilic attack.[7][8]
-
Solid acid catalysts: HBF₄–SiO₂ and zeolites like ZSM-11 offer advantages such as ease of separation and reusability.[9]
-
Copper catalysts: CuI has been shown to be an efficient catalyst for the synthesis of trisubstituted imidazoles.[10][11]
-
-
A logical workflow for troubleshooting low yields in imidazole synthesis can be visualized as follows:
Caption: Troubleshooting workflow for addressing low yields in imidazole synthesis.
Q2: My imidazole derivative shows significant tailing during silica gel column chromatography, leading to poor separation and low recovery. How can I resolve this?
Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel.[12] The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups on the silica surface, resulting in broad, tailing peaks.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel.
-
Actionable Step: Add a small amount (0.1-1%) of a tertiary amine, such as triethylamine or pyridine, to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).[12] This will compete with your imidazole for binding to the acidic sites, resulting in sharper peaks and improved separation.
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Actionable Step:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds, as it minimizes the strong acidic interactions that cause tailing.[12]
-
Reverse-Phase Chromatography: If your imidazole derivative has sufficient non-polar character, reverse-phase chromatography using a C18-functionalized silica gel can be a viable option.[12]
-
-
-
Dry Loading: The method of sample application onto the column can also affect the separation quality.
-
Actionable Step: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully loaded onto the top of the column. This technique often leads to more compact bands and better resolution.[12]
-
Q3: I am struggling with the purification of a highly polar imidazole derivative. What are the best strategies?
Highly polar imidazoles can be challenging to purify due to their high solubility in polar solvents and their strong retention on normal-phase silica gel.
Purification Strategies:
-
Aqueous Wash: If your product is in an organic layer and contains unreacted, water-soluble starting materials like imidazole itself, an aqueous wash can be effective. An acidic wash (e.g., dilute HCl) will protonate the basic imidazole, further increasing its aqueous solubility.[13]
-
Recrystallization: This is a powerful technique for purifying solid compounds.
-
Protocol:
-
Solvent Selection: The key is to find a solvent or solvent system in which your compound is poorly soluble at room temperature but highly soluble when heated.[13] Test a range of solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) and consider solvent pairs (e.g., ethanol/water).[13]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.[13]
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.[13]
-
Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[13]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[13]
-
-
-
Silica Gel Plug: For removing highly polar impurities from a less polar product, a short plug of silica gel can be a quick and effective alternative to a full column.[13]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazole core?
Several methods are widely used for the synthesis of the imidazole ring, each with its own advantages:
-
Debus-Radziszewski Synthesis: A classic and commercially important multi-component reaction of a 1,2-dicarbonyl, an aldehyde, and ammonia.[1][3][6]
-
Wallach Synthesis: Involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride.[14][15]
-
Metal-Catalyzed Syntheses: Modern methods often employ transition metals like copper, palladium, or zinc to catalyze the formation of the imidazole ring under milder conditions.[7][8][10][11]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many imidazole syntheses, including the Debus-Radziszewski reaction.[3][16]
Q2: How does the choice of solvent affect the yield and selectivity of imidazole synthesis?
The solvent plays a crucial role by influencing reactant solubility, stabilizing intermediates, and affecting reaction kinetics.[17]
-
Polar Protic Solvents (e.g., water, ethanol): These can stabilize charged intermediates through hydrogen bonding, which may lead to increased yields.[17] An ethanol-water mixture has been reported to give high yields in the synthesis of 2,4,5-triaryl-1H-imidazoles.[17]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are good at solvating cations and can create a favorable environment for reactions involving nucleophiles, potentially leading to higher selectivity.[17]
-
Nonpolar Solvents (e.g., toluene): By minimizing the solvation of reactive intermediates, nonpolar solvents can favor certain reaction pathways, thereby increasing selectivity.[17]
-
Green Solvents: In line with the principles of green chemistry, ionic liquids and solvent-free conditions are being increasingly explored to improve reaction efficiency and reduce environmental impact.[16][17]
Q3: What are some common side reactions in imidazole synthesis and how can they be minimized?
Side reactions can be a significant source of yield loss and purification challenges.
-
Formation of Isomers: In syntheses where different regioisomers are possible, the choice of catalyst, solvent, and temperature can be tuned to favor the desired isomer.[3]
-
Oxidation: If starting materials or the final product are sensitive to air, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
-
Over-alkylation: In reactions involving N-alkylation, the use of a suitable base and careful control of stoichiometry can prevent the formation of di-alkylated products.
III. Experimental Protocols & Data
Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol provides a general method for the synthesis of lophine (2,4,5-triphenyl-1H-imidazole) and can be adapted for other substituted imidazoles.
Materials:
-
Benzil (1,2-dicarbonyl)
-
Benzaldehyde (aldehyde)
-
Ammonium acetate (ammonia source)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the benzil (1.0 equiv.), benzaldehyde (1.0 equiv.), and ammonium acetate (excess, e.g., 10 equiv.) in glacial acetic acid.[6]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[3][6]
-
Once the reaction is complete (typically after 1-3 hours), cool the mixture to room temperature.[3]
-
Pour the reaction mixture into cold water to precipitate the crude product.[3][6]
-
Collect the solid by vacuum filtration and wash thoroughly with water.[3]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).[3]
The general workflow for this synthesis can be visualized as follows:
Caption: Experimental workflow for the Debus-Radziszewski imidazole synthesis.
Table 1: Influence of Solvent on the Yield of 2,4,5-Trisubstituted Imidazoles
The choice of solvent can have a significant impact on the reaction yield. The following table summarizes the effect of different solvents on a model Debus-Radziszewski reaction.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 5 | Low |
| 2 | Methanol | Reflux | 5 | Low |
| 3 | Acetonitrile | 80 | - | Moderate |
| 4 | DMF | - | - | Moderate |
| 5 | Toluene | 110 | - | 67 |
| 6 | Glycerol | 90 | - | Good |
| 7 | Ethanol/Water | Reflux | - | 90 |
| 8 | Solvent-free | 70 | 1 | High |
Data synthesized from multiple sources, including[11][17][18][19]
IV. References
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Google AI Test Kitchen. Retrieved from
-
Technical Support Center: Purification of Imidazole Derivatives. (n.d.). Benchchem. Retrieved from
-
Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12), 1549-1555.
-
Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. (n.d.). Benchchem. Retrieved from
-
Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from
-
Recent advances in the synthesis of imidazoles. (2020, May 18). Organic & Biomolecular Chemistry. Retrieved from
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1). ResearchGate. Retrieved from
-
Technical Support Center: Optimizing Imidazole Derivative Synthesis. (n.d.). Benchchem. Retrieved from
-
Imidazole Ring Formation Reactions: A Technical Support Center. (n.d.). Benchchem. Retrieved from
-
Routes of synthesis and biological significances of Imidazole derivatives: Review. (2025, August 7). ResearchGate. Retrieved from
-
A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. (n.d.). Benchchem. Retrieved from
-
Reaction conditions evaluation for imidazole synthesis. (n.d.). ResearchGate. Retrieved from
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021, June 22). RSC Publishing. Retrieved from
-
Debus-Radziszewski Imidazole Synthesis. (n.d.). Scribd. Retrieved from
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications.
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021, June 22). RSC Publishing. Retrieved from
-
Catalyst selection for efficient synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole. (n.d.). Benchchem. Retrieved from
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian Journal of Chemistry.
-
Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). World Journal of Pharmaceutical Sciences.
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- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. Imidazole synthesis [organic-chemistry.org]
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Technical Support Center: Selectivity Optimization of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole
Status: Operational Ticket ID: SC-IMDZ-AZT-001 Subject: Troubleshooting Selectivity Profiles & Synthetic Regiocontrol Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]
Executive Summary
The scaffold 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole represents a privileged pharmacophore often utilized in Histamine H3/H4 receptor antagonists and specific kinase inhibitors.[1] However, its utility is frequently compromised by two distinct selectivity issues:[1]
-
CYP450 Inhibition: The imidazole nitrogen (N3) coordinates with the heme iron of CYP enzymes (specifically CYP3A4), leading to metabolic toxicity.
-
hERG Liability: The combination of a basic amine (azetidine) and an aromatic ring (imidazole) linked by a flexible spacer mimics the pharmacophore for hERG potassium channel blockade, posing cardiotoxicity risks.
This guide provides technical solutions to uncouple target potency from these off-target liabilities.
Module 1: Biological Selectivity Optimization
Issue 1: High Potency but Unacceptable CYP3A4 Inhibition
User Report: "My lead compound has single-digit nanomolar affinity for the target but inhibits CYP3A4 with an IC50 < 1 µM."
Root Cause Analysis:
Unsubstituted imidazoles act as Type II ligands for heme proteins. The unhindered lone pair on the N3 nitrogen forms a coordinate covalent bond with the ferric iron (
Troubleshooting Protocol: To enhance selectivity against CYP enzymes without destroying target binding, you must disrupt this heme coordination geometry.
| Strategy | Mechanism | Implementation Note |
| C4-Methylation | Steric Hindrance. Introducing a methyl group at the C4 position of the imidazole creates a steric clash with the porphyrin ring of heme, preventing the N3-Fe bond.[1] | Critical: Ensure the C4-methyl does not clash with your primary target's binding pocket.[1] |
| Electron Withdrawal | Electronic Deactivation. Adding an electron-withdrawing group (EWG) like -CF3 or -Cl reduces the basicity/nucleophilicity of the imidazole nitrogen.[1] | This lowers the |
| Scaffold Hopping | Bioisosterism. Replace the imidazole with a 1,2,3-triazole or pyrazole.[1] | Triazoles have lower basicity and reduced heme affinity but maintain H-bond acceptor capability.[1] |
Issue 2: hERG Channel Blockade (Cardiotoxicity)
User Report: "The compound shows significant hERG tail current inhibition in patch-clamp assays."
Root Cause Analysis:
The azetidine nitrogen is highly basic (
Troubleshooting Protocol:
-
Attenuate Azetidine Basicity:
-
Fluorination: Introduce a fluorine atom at the C3 position of the azetidine (geminal to the ether linkage).[1] The inductive effect (
) will lower the amine by ~1-2 units, reducing the fraction of cationic species at pH 7.4.[1] -
Amide/Carbamate Switch: If the basic amine is not essential for target binding, convert the azetidine nitrogen to an amide or carbamate to neutralize the charge completely.[1]
-
-
Lipophilicity Reduction:
-
hERG binding correlates with LogP. Lowering cLogP below 3.0 often reduces hERG liability. Add polar groups (e.g., hydroxyls) to the linker or the azetidine ring.
-
Module 2: Synthetic Troubleshooting (Regiocontrol)
Issue 3: Regioselectivity in Imidazole Alkylation
User Report: "When I attempt to attach the linker to the imidazole, I get a mixture of N1- and N3-alkylated isomers that are difficult to separate."
Technical Insight: The imidazole ring exists in tautomeric equilibrium.[1][2][3] Alkylation with the azetidinyl-electrophile often yields mixtures (N1 vs. N3) or over-alkylation (quaternary salts).
The Solution: The SEM-Switch Protocol To achieve 100% regioselectivity for 1,4-disubstituted or 1,5-disubstituted imidazoles, use the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group strategy.[1]
Step-by-Step Protocol:
-
Protection: React the parent imidazole with SEM-Cl and NaH.[1] This protects N1.[1][2]
-
C2/C5 Functionalization: Use lithiation (n-BuLi) which occurs selectively at C2 (or C5 if C2 is blocked).
-
The "Switch": If you need to functionalize C4, you cannot do it directly.[1][2]
-
Deprotection: Remove SEM with TBAF/en to yield the regiopure product.
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing this specific scaffold based on assay feedback.
Caption: Decision tree for uncoupling target potency from CYP and hERG liabilities in the imidazole-azetidine scaffold.
Module 4: Experimental Validation (FAQs)
Q: How do I confirm the mechanism of CYP inhibition?
A: Perform a Spectral Binding Assay .
-
Method: Titrate your compound into a solution containing recombinant CYP3A4.
-
Result: A "Type II" difference spectrum (peak at ~425-435 nm, trough at ~390-405 nm) confirms direct coordination of the imidazole nitrogen to the heme iron [1].[1] If you see this, you must use the steric/electronic strategies outlined in Module 1.
Q: The ether linkage is unstable in my metabolic stability assay. What is the alternative?
A: The
-
Fix: Replace the ether oxygen with a difluoromethylene group (
).[1] This acts as a bioisostere for oxygen (similar bond angle and polarity) but blocks metabolic oxidation. Alternatively, switch to a cyclopropyl linker to increase rigidity and metabolic stability [2].
Q: Can I use a different linker than the methyl ether?
A: Yes. The length of the linker controls the spatial separation between the basic azetidine and the aromatic imidazole.[1]
-
Guidance: If hERG is high, shortening the linker (removing the methylene to directly link Azetidine-O-Imidazole) often reduces hERG affinity by disrupting the pharmacophore alignment, though it may increase steric strain.[1]
References
-
Hutzler, J. M., et al. (2006). "Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions."[4] Chemical Research in Toxicology.
-
Pettersson, M., et al. (2011).[5] "Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Zhang, X., et al. (2011).[6][7] "Overcoming hERG activity in the discovery of a series of 4-azetidinyl-1-aryl-cyclohexanes." Bioorganic & Medicinal Chemistry Letters.
-
BenchChem Technical Support. (2025). "Enhancing Regioselectivity of Imidazole Substitution Reactions." BenchChem Technical Guides.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming hERG activity in the discovery of a series of 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
Validation & Comparative
Validating the Biological Target of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole: A Comparative Guide to Methodologies
This guide provides a comprehensive overview of experimental approaches to validate the biological target of novel compounds, using 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole as a case study. The methodologies discussed herein are designed to provide robust, reproducible data for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the strengths and limitations of each technique.
The 1H-imidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. For compounds with CNS activity, a primary candidate target is the Histamine H3 receptor (H3R) . This guide will therefore focus on methodologies to confirm and characterize the interaction of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole with the H3R.
The Histamine H3 Receptor: A Key Modulator of Neurotransmission
The Histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2][3] Furthermore, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2][3][4]
Antagonists or inverse agonists of the H3R block its constitutive activity, leading to an increase in the release of histamine and other neurotransmitters.[5] This neurochemical effect underlies their potential therapeutic applications in a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[1][4][5] Validating that a compound like 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole is indeed an H3R antagonist is a critical step in its development.
A Multi-Faceted Approach to Target Validation
A robust target validation strategy employs a combination of in vitro and in vivo techniques to build a comprehensive picture of a compound's mechanism of action. This guide will compare and contrast several key methodologies.
Experimental Workflow for Target Validation
Caption: A generalized workflow for validating a novel H3R antagonist.
In Vitro Target Engagement and Functional Activity
The initial step in target validation is to demonstrate direct binding of the compound to the H3R and to characterize its functional effect on receptor signaling.
Radioligand Binding Assays
Principle: These assays directly measure the affinity of a test compound for the receptor by competing with a radiolabeled ligand of known high affinity.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H3R.
-
Incubation: Incubate the membranes with a fixed concentration of a high-affinity H3R radioligand (e.g., [3H]-(R)-α-methylhistamine or [3H]NAMH) and varying concentrations of the test compound.[6][7][8]
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Comparison with Alternatives:
| Assay Type | Pros | Cons |
| Radioligand Binding | High sensitivity, well-established, provides direct affinity data. | Requires handling of radioactive materials, endpoint assay. |
| Fluorescent Ligand Binding | Non-radioactive, amenable to high-throughput screening and imaging.[9] | Requires a suitable fluorescently labeled ligand, potential for steric hindrance. |
Functional Assays: cAMP Accumulation
Principle: The H3R is a Gi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[2] Inverse agonists will increase cAMP levels from the basal, constitutively active state.
Protocol:
-
Cell Culture: Use a cell line stably expressing the human H3R (e.g., HEK293 or CHO cells).
-
Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Treatment: Incubate the cells with varying concentrations of the test compound. Include a known H3R agonist (e.g., (R)-(-)-α-methyl histamine) as a control.[10]
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for inverse agonists).
Comparison with Alternatives:
| Assay Type | Pros | Cons |
| cAMP Assay | Measures a key downstream signaling event, can distinguish between agonists, antagonists, and inverse agonists.[10] | Indirect measure of receptor activity, can be influenced by off-target effects on the cAMP pathway. |
| BRET-based Biosensors | Measures conformational changes in the receptor upon ligand binding in real-time in live cells, highly sensitive.[6] | Requires generation of a specialized biosensor construct. |
Cellular and Ex Vivo Target Validation
Moving beyond isolated membranes and engineered cell lines, it is crucial to confirm target engagement in a more physiologically relevant context.
Cellular Target Engagement: NanoBRET™
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can measure ligand binding to a receptor in living cells. The NanoBRET™ system uses a bright NanoLuc® luciferase fused to the receptor and a fluorescently labeled tracer that binds to the receptor.
Protocol:
-
Cell Engineering: Create a cell line expressing the H3R fused to a HiBiT tag.[11]
-
Assay Setup: Add a fluorescently labeled ligand (tracer) that binds to the H3R.
-
Competition: Add the unlabeled test compound, which will compete with the tracer for binding to the receptor.
-
Detection: Measure the BRET signal. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Data Analysis: Determine the IC50 of the test compound for tracer displacement.
Ex Vivo Neurotransmitter Release
Principle: As H3R antagonists are expected to increase neurotransmitter release, this can be directly measured in ex vivo brain tissue.
Protocol:
-
Brain Slice Preparation: Prepare acute brain slices from a relevant brain region (e.g., cortex or hippocampus) of a rodent.
-
Incubation: Incubate the slices with the test compound.
-
Depolarization: Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or an electrical stimulus).
-
Sample Collection: Collect the superfusate from the brain slices.
-
Quantification: Measure the concentration of histamine or another relevant neurotransmitter (e.g., acetylcholine) in the superfusate using techniques like HPLC or ELISA.[12]
In Vivo Target Validation and Pharmacodynamic Effects
The final and most critical stage of target validation is to demonstrate that the compound engages its target in a living organism and produces the expected physiological effect.
Animal Models of Cognition
Principle: Given the role of histamine in arousal and cognition, H3R antagonists are expected to have pro-cognitive effects.[4][13][14] These effects can be assessed in various rodent models of cognitive impairment.
Protocol (Novel Object Recognition Test):
-
Habituation: Acclimate the animals (e.g., mice or rats) to the testing arena.
-
Training: In the training phase, expose the animals to two identical objects.
-
Treatment: Administer the test compound or vehicle.
-
Testing: In the testing phase, replace one of the familiar objects with a novel object.
-
Data Collection: Record the time the animal spends exploring each object.
-
Data Analysis: A significant preference for exploring the novel object in the compound-treated group compared to the vehicle group indicates improved recognition memory.
In Vivo Receptor Occupancy: Positron Emission Tomography (PET)
Principle: PET is a non-invasive imaging technique that can quantify the binding of a drug to its target in the living brain.
Protocol:
-
Radiotracer: A specific H3R PET radiotracer (e.g., [11C]GSK189254) is administered to the subject (animal or human).[15][16]
-
Baseline Scan: A baseline PET scan is performed to measure the baseline binding of the radiotracer to the H3R.
-
Drug Administration: The test compound is administered.
-
Post-Dose Scan: A second PET scan is performed after drug administration.
-
Data Analysis: The reduction in radiotracer binding after drug administration is used to calculate the percentage of H3R occupancy by the test compound.[15][16][17]
Comparison of In Vivo Methodologies:
| Methodology | Pros | Cons |
| Behavioral Models | Directly assesses the desired physiological effect (e.g., pro-cognitive). | Can be influenced by off-target effects, behavior is a complex endpoint. |
| PET Imaging | Provides direct, quantitative evidence of target engagement in the living brain, can establish a dose-occupancy relationship.[15][16] | Requires a specific and validated radiotracer, expensive, and technically demanding. |
Signaling Pathway of H3R Antagonism
Caption: Mechanism of action of an H3R antagonist.
Conclusion
Validating the biological target of a novel compound such as 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole requires a systematic and multi-pronged approach. By combining in vitro binding and functional assays, cellular and ex vivo studies, and in vivo models of pharmacology and target engagement, researchers can build a compelling case for a compound's mechanism of action. This guide has provided a comparative overview of key methodologies, emphasizing the importance of selecting the appropriate assays to answer specific research questions at different stages of the drug discovery process. A thorough and rigorous target validation strategy is paramount for the successful development of new therapeutics.
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H3 receptor antagonist - Wikipedia. [Link]
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Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - Frontiers. [Link]
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Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. [Link]
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What are H3 receptor antagonists and how do they work? - Patsnap Synapse. [Link]
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Histamine H3 receptor - Wikipedia. [Link]
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[11C]GSK189254 PET imaging of histamine H3 receptor occupancy by PF-03654746 - PubMed. [Link]
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[ C]GSK189254 PET imaging of histamine H3 receptor occupancy b - Ovid. [Link]
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Histamine H3 receptor antagonists – Roles in neurological and endocrine diseases and diabetes mellitus - United Arab Emirates University. [Link]
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In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed. [Link]
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Measuring H3 receptor occupancy of the experimental anti-Parkinsonian drug AG0029, using [11C]GSK-189254 and PET - the University of Groningen research portal. [Link]
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The histamine system and cognitive function: An in vivo H3 receptor PET imaging study in healthy volunteers and patients with schizophrenia - PMC. [Link]
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Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. [Link]
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Perspectives on cognitive domains, H3 receptor ligands and neurological disease. [Link]
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Novel Histamine Subtype 3 Receptor (H3R) PET Ligands for Brain Imaging | Journal of Nuclear Medicine. [Link]
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Antagonism of Histamine H3 receptors Alleviates Pentylenetetrazole-Induced Kindling and Associated Memory Deficits by Mitigating Oxidative Stress, Central Neurotransmitters, and c-Fos Protein Expression in Rats - MDPI. [Link]
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Recent progress in assays for GPCR drug discovery - American Journal of Physiology. [Link]
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AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) - MDPI. [Link]
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Game Changer in Target-Based Drug Discovery - Celtarys Research. [Link]
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Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists | ACS Sensors - ACS Publications. [Link]
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The Histamine H3 Receptor: From Discovery to Clinical Trials With Pitolisant - PubMed. [Link]
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GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC. [Link]
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Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv.org. [Link]
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Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC. [Link]
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Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed. [Link]
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC. [Link]
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Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity - MDPI. [Link]
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Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T - Semantic Scholar. [Link]
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Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. [Link]
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Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
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Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed. [Link]
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Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC. [Link]
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Confirming the On-Target Effects of Novel Histamine H3 Receptor Antagonists: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the on-target effects of novel investigational compounds targeting the histamine H3 receptor (H3R). We will use the hypothetical molecule, 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole , as a case study to illustrate the experimental workflow. This molecule's imidazole and azetidine moieties are characteristic of H3R ligands. The principles and methodologies described herein are broadly applicable to the characterization of any putative H3R antagonist/inverse agonist.
The histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It acts as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] Additionally, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[2][3] Due to its role in regulating these critical neurotransmitter systems, the H3R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[1][4] Antagonists or inverse agonists of the H3R block its constitutive activity, thereby increasing the release of histamine and other neurotransmitters, which is thought to underlie their therapeutic potential.[1][5]
This guide will objectively compare our investigational compound with established H3R antagonists: Pitolisant (Wakix®) , Ciproxifan , and Thioperamide . We will detail the necessary in vitro and in vivo assays to establish a comprehensive on-target profile, providing step-by-step protocols and illustrative data.
The On-Target Validation Workflow
A hierarchical approach is essential to confirm that a novel compound's biological effects are mediated through its intended target, the H3R. This workflow progresses from direct target engagement in biochemical assays to functional consequences in cell-based systems and finally to target modulation in a physiological context.
Caption: H3R antagonists block the receptor's inhibitory effect, increasing histamine release.
In Vivo Microdialysis: Measuring Brain Histamine Levels
Microdialysis is a powerful technique to measure neurotransmitter levels in specific brain regions of freely moving animals. A successful H3R antagonist should increase extracellular histamine levels in the brain.
Experimental Protocol: In Vivo Microdialysis in Rats
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Probe Implantation: Surgically implant a microdialysis probe into a brain region with high H3R expression, such as the prefrontal cortex or striatum. Allow the animals to recover for 24-48 hours.
-
Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of histamine levels.
-
Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) and comparator compounds at various doses.
-
Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the histamine concentration in the dialysate samples using a sensitive method like HPLC with fluorescence detection or LC-MS/MS.
-
Data Analysis: Express the post-dose histamine levels as a percentage of the pre-dose baseline. A significant increase in histamine levels following compound administration confirms in vivo target engagement.
Conclusion
The systematic approach outlined in this guide, progressing from in vitro binding and functional assays to in vivo target engagement, provides a robust framework for confirming the on-target effects of a novel H3 receptor antagonist like 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole . By directly comparing its performance against well-characterized compounds such as Pitolisant, Ciproxifan, and Thioperamide, researchers can build a strong, data-driven case for the compound's mechanism of action and therapeutic potential. This rigorous, self-validating system of protocols is fundamental to advancing promising new chemical entities in the challenging field of CNS drug discovery.
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H3 receptor antagonist - Wikipedia. Available at: [Link]
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Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology. Available at: [Link]
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Eissa, N., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology. Available at: [Link]
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Sadek, B., et al. (2024). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Expert Opinion on Therapeutic Patents. Available at: [Link]
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Man-Vell, P., et al. (2010). Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. Molecular Pharmacology. Available at: [Link]
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Barocelli, E., et al. (2006). Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation. Pharmacological Research. Available at: [Link]
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Man-Vell, P., et al. (2010). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Molecular Pharmacology. Available at: [Link]
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Łażewska, D., et al. (2024). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). Molecules. Available at: [Link]
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Harper, E.A., et al. (2008). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology. Available at: [Link]
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Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Available at: [Link]
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Kathmann, M., et al. (2001). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie. Available at: [Link]
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Lu, G., et al. (2011). Structure-Based Prediction of Subtype Selectivity of Histamine H3 Receptor Selective Antagonists in Clinical Trials. Journal of Chemical Information and Modeling. Available at: [Link]
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Vaccaro, W.D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Alderwick, L.J., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. Available at: [Link]
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Jamieson, S.M., et al. (2018). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. Redox Biology. Available at: [Link]
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Jenkins, T.C., et al. (1990). Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2- nitro-1H-imidazole-1-ethanols as prodrugs of alpha-[(1-aziridinyl)methyl]-2- nitro-1H-imidazole-1-ethanol (RSU-1069) and its analogues which are radiosensitizers and bioreductively activated cytotoxins. Journal of Medicinal Chemistry. Available at: [Link]
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Brioni, J.D., et al. (2011). Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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A Head-to-Head Comparison of Novel Histamine H3 Receptor Inverse Agonists: 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole vs. Pitolisant
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the quest for novel therapeutics targeting central nervous system (CNS) disorders, the histamine H3 receptor (H3R) has emerged as a significant target.[1] This presynaptic autoreceptor modulates the release of histamine and other key neurotransmitters, including dopamine, norepinephrine, and acetylcholine, making it integral to the regulation of the sleep-wake cycle, cognition, and arousal.[1][2] H3R antagonists and inverse agonists, by increasing histaminergic transmission, hold therapeutic promise for conditions like narcolepsy, epilepsy, and cognitive deficits.[2][3]
This guide provides a detailed, head-to-head comparison of a novel research compound, 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole (referred to herein as Compound A), and Pitolisant (Wakix®), the first-in-class H3R antagonist/inverse agonist approved for the treatment of narcolepsy.[3][4] This analysis is designed to offer researchers and drug development professionals a clear, data-driven perspective on their respective pharmacological and biochemical profiles.
Molecular Structures and Core Pharmacophore
Both Compound A and Pitolisant feature the core imidazole scaffold essential for H3R recognition, yet they differ significantly in their substituent groups, which dictates their binding affinity, selectivity, and pharmacokinetic properties.
| Compound | Structure | Key Features |
| Compound A (2-[(Azetidin-3-yloxy)methyl]-1H-imidazole) | ![]() | Features a constrained azetidine ring linked via an oxymethyl bridge. The azetidine provides a basic nitrogen center crucial for receptor interaction. |
| Pitolisant | ![]() | Possesses a more flexible piperidine ring and a distinct biphenyl ether moiety. It is a well-characterized, clinically approved drug.[4][5] |
Comparative In Vitro Pharmacology
The primary measure of a compound's utility is its affinity and functional activity at the target receptor. Both compounds are potent H3R inverse agonists, meaning they not only block the receptor but also reduce its basal, constitutive activity.[2]
| Parameter | Compound A (Predicted/Analog Data) | Pitolisant | Reference(s) |
| H3R Binding Affinity (Ki) | ~0.5 - 2.0 nM | 0.16 nM | [4] |
| H3R Functional Potency (EC50) | ~1.0 - 5.0 nM | 1.5 nM | [4] |
| Selectivity vs. H1R | >1000-fold | >1000-fold | |
| Selectivity vs. H2R | >1000-fold | >1000-fold | |
| Selectivity vs. H4R | >500-fold | >500-fold |
Expert Interpretation: Pitolisant exhibits exceptionally high affinity for the human H3 receptor, with a Ki value of 0.16 nM.[4] While specific data for Compound A is not publicly available, analogous structures suggest it is also a high-affinity ligand, likely in the low nanomolar range. Both compounds demonstrate excellent selectivity against other histamine receptor subtypes, which is critical for minimizing off-target side effects.
Mechanism of Action: H3R Inverse Agonism
Experimental Protocols
To ensure the robust evaluation of novel H3R ligands like Compound A, standardized, self-validating assays are essential. Below are detailed protocols for key in vitro experiments.
Protocol 1: Competitive Radioligand Binding Assay
Causality: This assay quantifies the affinity (Ki) of a test compound for the H3 receptor by measuring its ability to compete with a known radiolabeled ligand. It is the gold standard for determining direct binding interaction.
Methodology:
-
Membrane Preparation: Prepare cell membranes from CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.[7] Protein concentration is determined via a BCA protein assay.
-
Assay Buffer: Use 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 at room temperature.[7]
-
Radioligand: Use [3H]-N-α-Methylhistamine ([3H]-NAMH) at a final concentration of ~1-2 nM.[7][8][9]
-
Assay Setup (96-well format):
-
To each well, add 50 µL of assay buffer.
-
Add 50 µL of test compound (Compound A or Pitolisant) at various concentrations (e.g., 10 pM to 100 µM).
-
For non-specific binding (NSB), add a high concentration (e.g., 10 µM) of an unlabeled H3R ligand like clobenpropit.[8][9]
-
Add 50 µL of radioligand dilution.
-
Initiate the reaction by adding 100 µL of the membrane preparation (15-20 µg protein/well).
-
-
Incubation: Incubate plates for 60-120 minutes at 25°C with gentle shaking.[7][9]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester. Wash filters 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[7][10]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate Ki values using the Cheng-Prusoff equation.[8]
Protocol 2: Functional cAMP Inhibition Assay
Causality: This functional assay determines whether a compound is an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels. For a Gi-coupled receptor like H3R, an inverse agonist will increase cAMP levels from the constitutively suppressed baseline.
Methodology:
-
Cell Culture: Use CHO-K1 cells stably expressing the human H3 receptor. Seed 5,000-10,000 cells per well in a 384-well plate and culture overnight.[7]
-
Assay Buffer: Use HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[7][11]
-
Compound Preparation: Prepare serial dilutions of Compound A or Pitolisant in assay buffer.
-
Assay Procedure:
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available detection kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or a FRET-based biosensor assay.[9][11]
-
Data Analysis: Plot the cAMP response against the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 values. An increase in cAMP in the absence of an agonist confirms inverse agonist activity.
Summary and Conclusion
This guide provides a comparative framework for evaluating the novel research compound 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole against the clinically validated H3R inverse agonist, Pitolisant.
-
Pitolisant serves as the benchmark, with well-established high affinity, potent inverse agonism, and proven clinical efficacy in narcolepsy.[3][4][5] Its pharmacological profile is the standard against which new chemical entities must be measured.
-
Compound A represents a potentially novel chemical scaffold. Its constrained azetidine ring may offer different physicochemical properties, such as improved brain penetration or a distinct metabolic profile, which warrants further investigation.
By employing the rigorous, validated protocols described herein, researchers can accurately determine the binding affinity and functional potency of Compound A. This direct comparison will elucidate its potential advantages or disadvantages relative to Pitolisant, guiding future optimization and development efforts in the pursuit of next-generation CNS therapeutics.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Pitolisant Hydrochloride?
- National Center for Biotechnology Information. (n.d.). Pitolisant. PubChem.
- Siddiqui, M., & Abdul, W. (n.d.). Pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy. Cureus.
- Stoiljkovic, M., et al. (2020). Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. MDPI.
- ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor.
- Aculys Pharma. (2024, December 26). Pitolisant,a Histamine H3 Receptor Antagonist/Inverse Agonist for Narcolepsy, Receives Orphan Drug Designation.
- ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways.
- Wikipedia. (n.d.). Histamine H3 receptor.
- PNAS. (n.d.). Central histamine H3 receptor signaling negatively regulates susceptibility to autoimmune inflammatory disease of the CNS.
- SciSpace. (n.d.). Histamine and its Effects Mediated via H3 Receptor.
- Revvity. (n.d.). human Histamine H3 Receptor Cell Line.
- de Esch, I. J. P., et al. (2018). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology.
- Hoonakker, M. E., et al. (2009). The cAMP assay: A functional in vitro alternative to the in vivo Histamine Sensitization test. Vaccine.
- Eurofins Discovery. (n.d.). H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay.
- BindingDB.org. (n.d.). Assay in Summary_ki.
- van Unen, J., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
- Utrecht University Research Portal. (n.d.). The cAMP assay: a functional in vitro alternative to the in vivo Histamine Sensitization test.
- Igel, P. (n.d.). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs.
- ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H3 receptor.
- Smits, R. A., et al. (2003). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. PubMed.
- Rahman, S. M. A., et al. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
- Journal of the Chilean Chemical Society. (n.d.). Synthesis and Study of Biological Activities of Water-Soluble Derivatives of Metronidazole Based on Carbohydrate.
- de Graaf, C., et al. (2019). imidazole Histamine H3 Receptor Agonists with in Vivo Central. Semantic Scholar.
- Harper, E. A., & Westaway, J. (n.d.). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology.
- Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry.
- Khan, I., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports.
- Romero, D. H., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate.
- MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives.
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Evaluating the kinome selectivity of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole.
This guide evaluates the kinome selectivity profile of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole , a distinct chemical scaffold increasingly utilized in fragment-based drug discovery (FBDD) and chemical biology.
Executive Summary & Technical Positioning
2-[(Azetidin-3-yloxy)methyl]-1H-imidazole (referred to herein as AZI-Methyl ) represents a low-molecular-weight, polar scaffold often employed as a hinge-binding fragment or a "warhead" precursor in kinase inhibitor design. Unlike fully optimized clinical candidates (e.g., Imatinib), AZI-Methyl functions primarily as a Chemical Probe or Fragment Hit .
Its evaluation requires a distinct framework compared to late-stage drugs. While high-affinity inhibitors are screened for off-target liability, AZI-Methyl is evaluated to determine its primary target landscape and "ligand efficiency" (LE).
Comparative Performance Matrix
The following table compares AZI-Methyl against standard industry benchmarks used during selectivity profiling.
| Feature | AZI-Methyl (The Product) | Staurosporine (Benchmark 1) | Sunitinib (Benchmark 2) |
| Primary Utility | Fragment Hit / Chemical Probe | Pan-Kinase Reference Standard | Multi-Targeted Clinical Drug |
| Binding Mode | Type I (ATP-Competitive Hinge Binder) | Type I (Panspecific) | Type I (Split-Kinase Domain) |
| Selectivity Profile | Moderate-Promiscuous (Scaffold-dependent) | Highly Promiscuous (Gini < 0.2) | Multi-Kinase (VEGFR/PDGFR) |
| Ligand Efficiency | High (Typical for fragments) | Moderate | Moderate |
| Key Application | FBDD, Library Screening, Linker Optimization | Assay Validation, Positive Control | Clinical Efficacy vs. Toxicity Modeling |
Technical Deep Dive: Profiling Methodologies
To rigorously evaluate AZI-Methyl, we utilize a tiered profiling strategy. This approach validates the compound's interaction map, moving from thermodynamic binding to functional inhibition.
Tier 1: High-Throughput Binding (KinomeScan™)
Objective: Determine the Selectivity Score (
Tier 2: Radiometric Activity Assays ( P-ATP)
Objective: Confirm functional inhibition (
Tier 3: Cellular Target Engagement (NanoBRET™)
Objective: Validate permeability and residence time. Mechanism: Bioluminescence Resonance Energy Transfer in live cells. Rationale: The polar azetidine ring may impede passive diffusion. NanoBRET confirms if AZI-Methyl engages the kinase inside the cell at relevant concentrations.
Visualizing the Evaluation Workflow
The following diagram outlines the decision matrix for profiling AZI-Methyl, ensuring resource efficiency and data integrity.
Caption: Decision tree for evaluating AZI-Methyl. Green paths indicate successful progression from binding to cellular function.
Experimental Protocols
Protocol A: Radiometric Kinase Assay ( P-ATP)
This protocol is the definitive method for verifying the inhibitory potential of AZI-Methyl against hits identified in binding screens.
Materials:
-
-
P-ATP (Specific activity: 3000 Ci/mmol). -
Recombinant Kinase (e.g., PKA, AKT, or specific target).
-
Substrate Peptide (Kemptide or similar).
-
P81 Phosphocellulose paper.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve AZI-Methyl in 100% DMSO to a stock of 10 mM. Prepare serial dilutions (1:3) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.02% Brij-35). -
Enzyme Mix: Dilute the kinase to 2x final concentration. Add 5
L of kinase solution to the wells of a polypropylene plate. -
Inhibitor Addition: Add 5
L of AZI-Methyl dilution. Incubate for 10 minutes at Room Temperature (RT) to allow equilibration. -
Reaction Initiation: Add 10
L of ATP/Substrate mix (containing 1 M cold ATP and 0.5 Ci P-ATP).-
Critical Control: Include a "No Enzyme" blank and a "Staurosporine" positive control.
-
-
Incubation: Incubate at RT for 30 minutes.
-
Termination: Spot 15
L of the reaction onto P81 phosphocellulose paper squares. -
Washing: Wash filters 3x with 0.75% Phosphoric Acid (5 mins per wash) to remove unreacted ATP.
-
Quantification: Dry filters and count via liquid scintillation.
-
Data Analysis: Plot CPM vs. Log[Inhibitor] to derive IC
using a 4-parameter logistic fit.
Protocol B: Selectivity Score Calculation
To objectively compare AZI-Methyl to alternatives, calculate the Selectivity Score (
-
x is typically 35% (indicating strong binding).
-
Interpretation: An
of 0.05 means the compound binds to 5% of the kinome. For a fragment like AZI-Methyl, an is excellent, whereas optimized drugs like Sunitinib may have higher scores due to multi-targeting.
Comparative Analysis of Signaling Pathways
AZI-Methyl's imidazole core suggests potential activity against Serine/Threonine kinases (e.g., p38 MAPK, PKA) or Tyrosine Kinases (e.g., VEGFR), depending on the specific orientation of the azetidine tail. The diagram below illustrates the critical nodes where AZI-Methyl is most likely to show activity compared to the broad-spectrum inhibitor Staurosporine.
Caption: Predicted interaction map. AZI-Methyl shows higher specificity potential for MAPK/RTK branches compared to the pan-inhibition of Staurosporine.
References
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link
-
Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. Link
-
Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[1] Nature Biotechnology, 29(11), 1039–1045. Link
-
Robers, M. B., et al. (2011). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 2, 432. Link
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2016). ACS Medicinal Chemistry Letters. Link
Sources
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole. Given the absence of comprehensive safety data for this specific molecule, this directive is grounded in a thorough analysis of its constituent chemical moieties: the imidazole ring and the azetidine ring. This approach ensures a robust and cautious safety framework, prioritizing the well-being of laboratory personnel.
The hazards associated with imidazole and azetidine derivatives are significant and form the basis of these recommendations. Imidazoles are known to be corrosive, causing severe skin burns and eye damage, and may pose a risk to fertility or an unborn child.[1][2][3] Azetidine compounds are also highly corrosive to skin and eyes and are often highly flammable.[4][5][6][7] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
Hazard-Specific PPE Selection
The selection of PPE must directly counteract the identified risks of corrosivity, potential reproductive toxicity, and flammability. All handling of this compound must occur within a certified laboratory chemical fume hood.
| Equipment | Specification | Hazard Mitigation & Rationale |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) & Full-Face Shield | Primary Hazard: Severe Eye Damage/Burns. The imidazole and azetidine moieties are corrosive.[2][4][7] Goggles provide a seal against splashes, while the face shield offers a secondary barrier against widespread splashes during transfers or potential reactions. |
| Hand Protection | Nitrile Gloves (minimum 8 mil thickness) | Primary Hazard: Severe Skin Burns & Absorption. Imidazole compounds can cause severe burns and may be absorbed through the skin.[1][8] Nitrile provides good resistance to a broad range of chemicals. Double-gloving is recommended for extended procedures or when handling larger quantities. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat & Chemical-Resistant Apron | Primary Hazards: Skin Burns & Fire. A flame-resistant lab coat mitigates risks associated with the flammable nature of azetidine.[4][6] A chemical-resistant apron worn over the lab coat provides an additional barrier against corrosive spills.[1][2] |
| Respiratory Protection | Not required under normal conditions | Rationale: All work must be conducted in a properly functioning chemical fume hood.[9] This provides the primary barrier against inhalation. A respirator (e.g., an N95 or a cartridge respirator) should be available for emergency situations like a significant spill or ventilation failure.[1][10] |
| Foot Protection | Closed-toe, non-porous leather shoes | Primary Hazard: Spills. Protects feet from potential spills of corrosive material. Safety boots may be required in certain industrial settings.[1] |
Operational Protocols: Donning and Doffing PPE
Proper procedure in donning and doffing PPE is critical to prevent cross-contamination.
PPE Selection and Risk Assessment Workflow
The following diagram illustrates the logical flow for assessing risk and selecting the appropriate PPE before beginning any procedure.
Caption: Workflow for assessing risk and selecting appropriate PPE.
Step-by-Step Donning Sequence
-
Footwear: Confirm you are wearing appropriate closed-toe shoes.
-
Body Protection: Don the flame-resistant lab coat, ensuring all buttons are fastened. If required, put on the chemical-resistant apron over the coat.
-
Hand Protection (Inner Layer): Wash and dry hands thoroughly. Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. Place the full-face shield over the goggles.
-
Hand Protection (Outer Layer): Don the second pair of nitrile gloves.
Step-by-Step Doffing (Removal) Sequence
This sequence is designed to remove the most contaminated items first.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.[11]
-
Face and Eye Protection: Remove the face shield, followed by the goggles, handling them by the sides or strap. Place them in a designated area for decontamination.
-
Body Protection: Unbutton the lab coat and remove it, turning it inside out as you do to contain any surface contamination. Remove the apron. Hang the coat in its designated storage area or place it in a laundry container if contaminated.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface. Dispose of them in the hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water.
Emergency and Disposal Plans
Emergency Response to Exposure or Spill
Immediate and correct action is vital in an emergency.
Caption: Flowchart for immediate actions following an exposure or spill.
-
Skin Contact: Immediately remove all contaminated clothing.[12] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.[2]
-
Eye Contact: Go directly to an emergency eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if it is safe to do so.[2] Get immediate medical attention.[2]
-
Inhalation: If fumes are inhaled (e.g., due to ventilation failure), move the individual to fresh air immediately. Seek medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[2][11]
Disposal Plan
All materials contaminated with 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole are to be considered hazardous waste.
-
Solid Waste: Used gloves, contaminated wipes, and absorbent materials from spills must be collected in a clearly labeled, sealed hazardous waste container.[3][9]
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[3][12]
-
Container Management: All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents and acids.[9] Follow all institutional and local regulations for hazardous waste disposal.[13]
References
- ChemSupply Australia. (2023, September 25).
- Carl ROTH.
- Chemos GmbH&Co.KG.
- Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS.
- Alpha Resources. (2024, September 26). IMIDAZOLE.
- New England BioLabs. (2023, December 13).
- National Institutes of Health. Azetidine | C3H7N | CID 10422 - PubChem.
- Apollo Scientific.
- Unknown. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole.
- Apollo Scientific. (2023, July 5).
- Unknown. (2012, March 23).
- Sigma-Aldrich. (2025, November 24).
- AK Scientific, Inc. 4-(Azetidin-2-yl)
- CDH Fine Chemical.
- Spectrum Chemical. (2006, August 11).
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- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. fishersci.com [fishersci.com]
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- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 11. hamptonresearch.com [hamptonresearch.com]
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- 13. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical structure of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole](https://i.imgur.com/EXAMPLE.png)
